molecular formula C6H10O4 B146840 2,2-Dimethylsuccinic acid CAS No. 597-43-3

2,2-Dimethylsuccinic acid

Cat. No.: B146840
CAS No.: 597-43-3
M. Wt: 146.14 g/mol
InChI Key: GOHPTLYPQCTZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethylsuccinic acid is an alpha,omega-dicarboxylic acid that is succinic acid substituted by two methyl groups at positions 2 and 2 respectively. It is functionally related to a succinic acid. It is a conjugate acid of a 2,2-dimethylsuccinate(2-).

Properties

IUPAC Name

2,2-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPTLYPQCTZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021581
Record name 2,2-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

70 mg/mL at 14 °C
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

597-43-3
Record name 2,2-Dimethylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYLSUCCINIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX6TVR2107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.5 °C
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethylsuccinic acid, a dicarboxylic acid with significant potential in various research and development applications. This document outlines its fundamental characteristics, experimental protocols for its synthesis and purification, and its role in biological pathways.

Core Chemical Properties

This compound, also known as 2,2-dimethylbutanedioic acid, is a white crystalline solid.[1][2] Its structure consists of a succinic acid backbone with two methyl groups substituted at the C2 position.[3][4] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,2-Dimethylbutanedioic acid[5]
Synonyms This compound, 2,2-Dimethylbutanedioate[3][4]
CAS Number 597-43-3[5]
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight 146.14 g/mol [5]
Melting Point 138-142 °C[6]
Water Solubility 70 g/L at 14 °C[3]
pKa (Strongest Acidic) 4.1[3]
Appearance White crystalline powder[2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR (400 MHz, DMSO-d₆)Chemical shifts are consistent with the molecular structure.
Mass Spectrometry The mass spectrum is consistent with the molecular weight and fragmentation pattern of the compound.
IR Spectroscopy Shows characteristic peaks for carboxylic acid O-H and C=O stretching.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established organic chemistry principles.

Synthesis of this compound via Malonic Ester Synthesis

The synthesis of this compound can be achieved through the double alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Formation of Diethyl Dimethylmalonate

This step involves the sequential addition of two methyl groups to diethyl malonate.

  • Materials:

    • Diethyl malonate

    • Sodium ethoxide

    • Methyl iodide

    • Absolute ethanol

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Diethyl malonate is added dropwise to the sodium ethoxide solution, forming the sodium salt of diethyl malonate, which may precipitate.[3]

    • Methyl iodide is then added to the reaction mixture, leading to the formation of diethyl methylmalonate.

    • To introduce the second methyl group, another equivalent of sodium ethoxide is added, followed by a second equivalent of methyl iodide.

    • The reaction is refluxed to ensure complete dialkylation.[3]

    • After cooling, the reaction mixture is worked up by removing the ethanol, adding water, and extracting the diethyl dimethylmalonate with an organic solvent like ether.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude diethyl dimethylmalonate.

Step 2: Hydrolysis and Decarboxylation to this compound

The resulting diethyl dimethylmalonate is then converted to this compound.

  • Materials:

    • Diethyl dimethylmalonate

    • Strong base (e.g., NaOH or KOH) or strong acid (e.g., HBr in acetic acid)

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • The diethyl dimethylmalonate is subjected to hydrolysis by heating with an aqueous solution of a strong base or acid.[7][8]

    • This process hydrolyzes the ester groups to carboxylic acids, forming a salt of 2,2-dimethylmalonic acid in the case of basic hydrolysis.

    • Upon heating, the substituted malonic acid readily undergoes decarboxylation.[7][8]

    • If basic hydrolysis is used, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

    • The crude this compound is then collected by filtration.

Synthesis of this compound Workflow
Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity. A mixed solvent system of ethanol and chloroform is often effective.

  • Materials:

    • Crude this compound

    • Ethanol (solvent in which the compound is more soluble)

    • Chloroform (solvent in which the compound is less soluble)

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol.[6][9]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

    • Filter the hot solution to remove any insoluble impurities and charcoal.

    • To the hot filtrate, add chloroform dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[6]

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/chloroform mixture.

    • Dry the crystals to obtain pure this compound.

InflammatorySignaling BCFA Branched-Chain Fatty Acids (e.g., this compound) MAPK MAPK Pathway BCFA->MAPK modulates NFkB NF-κB Pathway BCFA->NFkB modulates GeneExpression Inflammatory Gene Expression (e.g., CRP, IL-6) MAPK->GeneExpression regulates NFkB->GeneExpression regulates Inflammation Modulation of Inflammation GeneExpression->Inflammation

References

An In-depth Technical Guide to 2,2-Dimethylsuccinic Acid (CAS: 597-43-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic acid, also known as 2,2-dimethylbutanedioic acid, is a dicarboxylic acid derivative of succinic acid.[1][2][3] Its chemical structure features two methyl groups on the alpha-carbon, which imparts unique steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, potential biological activities, and experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a white crystalline solid.[4][5] It is characterized by the following identifiers and properties:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 597-43-3[1]
IUPAC Name 2,2-dimethylbutanedioic acid[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
InChI Key GOHPTLYPQCTZSE-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(CC(=O)O)C(=O)O[1]

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 138-142 °C[5][6]
Boiling Point 296 °C (estimated)[7]
Solubility 70 mg/mL in water at 14 °C[1], practically insoluble in water (hydrophobic)[2][4]Multiple sources report conflicting data, suggesting solubility may be temperature-dependent.
pKa (Strongest Acidic) 4.1 (predicted)[2]
LogP 0.41 (predicted)[2]
Polar Surface Area 74.6 Ų[1][2]
Appearance White crystalline powder[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

Technique Key Data Points
¹H NMR (DMSO-d6, 400 MHz): δ 12.0 (s, 2H, COOH), 2.45 (s, 2H, CH₂), 1.16 (s, 6H, 2xCH₃)
¹³C NMR Data available in spectral databases.
IR (KBr disc) Characteristic peaks for C=O (carboxylic acid) and O-H stretching.
Mass Spectrometry (GC-MS) Molecular ion peak and fragmentation pattern available in databases.[1]

Synthesis and Purification

Several synthetic routes to this compound have been reported, with methods involving Knoevenagel-Michael reactions and malonic acid derivatization being prominent.[4]

Experimental Protocol: Synthesis via Diethyl Malonate

This protocol describes a plausible synthesis route starting from diethyl malonate and acetone, followed by hydrolysis.

Workflow of Synthesis

G Synthesis of this compound A Diethyl malonate + Acetone B Knoevenagel Condensation A->B C Intermediate A (Diethyl isopropylidenemalonate) B->C D Michael Addition (e.g., with NaCN) C->D E Intermediate B (Diethyl 2-cyano-2,2-dimethylsuccinate) D->E F Acid Hydrolysis (e.g., HCl, reflux) E->F G Crude this compound F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure this compound H->I

Caption: A potential synthetic workflow for this compound.

Materials:

  • Diethyl malonate

  • Acetone

  • Piperidine (catalyst)

  • Sodium cyanide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and recrystallization (e.g., diethyl ether, ethanol, water)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, combine diethyl malonate and acetone in equimolar amounts. Add a catalytic amount of piperidine. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, remove the excess acetone and catalyst under reduced pressure.

  • Michael Addition: Dissolve the resulting crude diethyl isopropylidenemalonate in ethanol. In a separate flask, prepare a solution of sodium cyanide in water. Slowly add the sodium cyanide solution to the ethanolic solution of the malonate derivative at a controlled temperature (e.g., 0-5 °C). Stir the reaction mixture for several hours at room temperature.

  • Acid Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid. Reflux the acidic mixture for several hours to hydrolyze both the ester and nitrile groups.

  • Isolation of Crude Product: After cooling, the crude this compound may precipitate. If not, concentrate the solution under reduced pressure. The crude product can be extracted with a suitable organic solvent like diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Purification

The primary method for purifying this compound is recrystallization.[5] Suitable solvents include ethanol/ether or ethanol/chloroform mixtures.[5]

Biological Activity and Applications

This compound has been investigated for various biological activities and has applications as a building block in organic synthesis.

Applications in Synthesis
  • Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides.[4]

  • Organic Synthesis: It serves as a versatile building block for creating more complex molecules.[4]

Biological Activities

The biological effects of this compound are an area of ongoing research.

  • Metabolic Effects: As a derivative of succinic acid, a key intermediate in the citric acid cycle, it is suggested to influence fatty acid metabolism and energy production.[4]

  • Antimicrobial Properties: Some studies suggest it may exhibit activity against various pathogens, including bacteria and viruses.[4]

  • Toxicological Profile: There are indications of potential cytotoxicity and genotoxicity in certain cellular models, highlighting the need for further safety evaluation.[4]

Proposed Biological Evaluation Workflow

G Biological Evaluation of this compound A This compound B Antimicrobial Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Genotoxicity Assays (e.g., Ames Test, Comet Assay) A->D E Metabolic Studies (e.g., Fatty Acid Metabolism) A->E F MIC Determination (Bacteria & Fungi) B->F G IC50 Determination (Cancer & Normal Cell Lines) C->G H Mutagenicity & DNA Damage Assessment D->H I Analysis of Metabolic Pathways (e.g., Seahorse Assay, Metabolomics) E->I J Further Investigation (Mechanism of Action, In vivo studies) F->J G->J H->J I->J

Caption: A proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Sterile water or DMSO (for stock solution)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include wells for a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle control wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Potential Role in Signaling Pathways

As a dicarboxylic acid and a structural analog of succinate, this compound may interact with pathways involved in fatty acid metabolism. One such family of receptors is the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism.

Potential Interaction with Fatty Acid Metabolism

G Potential Role in Fatty Acid Metabolism cluster_0 Cytosol cluster_1 Nucleus A Glucose B Acetyl-CoA A->B C Fatty Acid Synthase (FAS) B->C D Fatty Acids C->D F PPARs C->F potential modulation E This compound (as a potential ligand) D->E structural similarity E->F H Gene Transcription (Lipid Metabolism Genes) F->H heterodimerizes with G RXR G->H

Caption: A diagram illustrating the potential interaction of this compound with the PPAR signaling pathway in the context of fatty acid metabolism.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a compound with interesting chemical properties and potential for further investigation in materials science and the life sciences. This guide provides a foundational understanding for researchers and professionals to explore its synthesis, properties, and biological activities. Further research is warranted to fully elucidate its mechanism of action in biological systems and to explore its potential applications in drug development and other fields.

References

Molecular weight of 2,2-Dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular and Physicochemical Properties of 2,2-Dimethylsuccinic Acid

This technical guide provides a comprehensive overview of this compound, with a central focus on its molecular weight and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Core Properties of this compound

This compound, also known as 2,2-dimethylbutanedioic acid, is a dicarboxylic acid derived from succinic acid by the substitution of two methyl groups at the C2 position.[1] This structural modification imparts specific chemical and physical characteristics to the molecule. It belongs to the class of organic compounds known as methyl-branched fatty acids.[2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[1][2][4][5][6][7][8]
Average Molecular Weight 146.14 g/mol [1][2][4][5][6][7]
Monoisotopic Molecular Weight 146.057908808 Da[1]
CAS Number 597-43-3[1][4][5][7]
IUPAC Name 2,2-dimethylbutanedioic acid[1][3][7]
Appearance White to off-white crystalline solid/powder[8][9][10]
Melting Point 138-142 °C[9][11][12]
Solubility in Water 70 mg/mL at 14 °C[1]
Polar Surface Area 74.6 Ų[1][3]
pKa (Strongest Acidic) 4.1[3]
Structural Information

The chemical structure of this compound is fundamental to its properties. The presence of two carboxylic acid groups and two methyl groups on the same carbon atom creates steric hindrance that influences its reactivity.

structure cluster_0 C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 OH C3 C C2->C3 C5 CH₃ C2->C5 C6 CH₃ C2->C6 C4 C C3->C4 H1 H₂ O3 O C4->O3 O4 OH C4->O4

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds. Below are outlines of standard experimental protocols for determining the molecular weight and confirming the structure of this compound.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for volatile derivatives of this compound.

Methodology:

  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid groups are often converted to esters (e.g., methyl or trimethylsilyl esters). This is achieved by reacting the acid with a suitable agent like diazomethane or BSTFA.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecule is bombarded with electrons, causing it to ionize and fragment. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The unfragmented ionized molecule is known as the molecular ion, and its m/z value provides the molecular weight.[13]

experimental_workflow cluster_workflow GC-MS Workflow for Molecular Weight Determination Sample This compound Derivatization Derivatization (e.g., Esterification) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Analyzer (m/z Separation) Ionization->MS Detection Detector (Data Acquisition) MS->Detection Result Mass Spectrum (Molecular Ion Peak) Detection->Result

Caption: Workflow for molecular weight determination via GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule, confirming its structure.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: The tube is placed in the NMR spectrometer. A ¹H NMR spectrum is acquired.

  • Spectral Analysis: The resulting spectrum is analyzed for chemical shifts, integration (peak area), and multiplicity (splitting pattern). For this compound, the spectrum is expected to be relatively simple, showing a singlet for the two equivalent methyl groups and a singlet for the methylene (CH₂) group, consistent with its structure.[10][14] The acidic protons of the carboxyl groups may appear as a broad singlet or may exchange with the solvent.[10]

Synthesis Pathway

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves a Knoevenagel-Michael reaction sequence.[11]

Protocol Outline:

  • Knoevenagel Condensation: Acetone is reacted with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst. This forms an α,β-unsaturated intermediate.

  • Michael Addition: A nucleophile, such as the cyanide ion (from KCN or NaCN), is added to the unsaturated intermediate.

  • Hydrolysis and Decarboxylation: The resulting dicyanoester is then subjected to acidic or basic hydrolysis, which converts the nitrile and ester groups to carboxylic acids. Subsequent heating typically leads to decarboxylation, yielding this compound.[11]

synthesis_pathway cluster_synthesis Synthesis of this compound Reactants Acetone + Ethyl Cyanoacetate Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Step2 Michael Addition (with Cyanide) Intermediate1->Step2 Intermediate2 Dicyanoester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Product This compound Step3->Product

Caption: Generalized synthesis pathway for this compound.

References

An In-Depth Technical Guide to 2,2-Dimethylsuccinic Acid: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylsuccinic acid, a dicarboxylic acid with a unique gem-dimethyl substitution, presents a valuable scaffold in organic synthesis and holds potential in various research and development domains. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological significance, with a focus on its role as a metabolite and its potential interactions with signaling pathways pertinent to drug discovery.

Core Properties of this compound

This compound, also known by its IUPAC name 2,2-dimethylbutanedioic acid, is a white crystalline solid.[1] Its structure consists of a succinic acid backbone with two methyl groups attached to the same carbon atom, which imparts specific steric and electronic characteristics.

Structural Formula:

HOOCCH₂C(CH₃)₂COOH

Data Presentation: Physicochemical Properties
PropertyValueReference
CAS Number 597-43-3[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Melting Point 138-142 °C[1]
Solubility in Water 70 mg/mL at 14 °C[1]
IUPAC Name 2,2-dimethylbutanedioic acid[1]
SMILES CC(C)(CC(=O)O)C(=O)O
InChI Key GOHPTLYPQCTZSE-UHFFFAOYSA-N

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be effectively achieved through a malonic ester synthesis followed by hydrolysis and decarboxylation is not necessary as the target molecule is a substituted succinic acid. The following protocol details the synthesis of diethyl 2,2-dimethylsuccinate followed by its hydrolysis to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Formation of Diethyl 2,2-Dimethylsuccinate cluster_1 Step 2: Hydrolysis A Diethyl Malonate + Sodium Ethoxide in Ethanol B Formation of Diethyl Malonate Enolate A->B Deprotonation D Diethyl 2,2-Dimethylsuccinate B->D Dialkylation (SN2) C Methyl Iodide (2 eq.) C->D E Diethyl 2,2-Dimethylsuccinate G Potassium 2,2-Dimethylsuccinate E->G Saponification F Aqueous Potassium Hydroxide F->G I This compound G->I Protonation H Acidification (e.g., HCl) H->I

Caption: Synthesis of this compound Workflow.

Detailed Methodologies

Step 1: Synthesis of Diethyl 2,2-Dimethylsuccinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Alkylation: Add methyl iodide (a slight excess over 2 equivalents) dropwise to the reaction mixture.[2] A second equivalent of sodium ethoxide and methyl iodide is then added to achieve dialkylation.

  • Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl 2,2-dimethylsuccinate.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl 2,2-Dimethylsuccinate to this compound

  • Saponification: The purified diethyl 2,2-dimethylsuccinate (1 equivalent) is added to a solution of potassium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Reflux: The reaction mixture is heated at reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic. The precipitated this compound is collected by vacuum filtration.

  • Purification: The crude this compound can be recrystallized from hot water or a mixture of ethanol and chloroform to yield the pure product.[1]

Biological Significance and Potential Signaling Pathway Interactions

This compound is classified as a methyl-branched fatty acid and exists as an endogenous metabolite in human fluids.[3][4] While the direct signaling roles of this compound are still under extensive investigation, its structural similarity to other biologically active dicarboxylic acids and its metabolic context suggest potential interactions with key cellular pathways.

Role as a Metabolite

As a dicarboxylic acid, it can be formed through the ω-oxidation of fatty acids, a pathway that becomes more prominent under conditions of high lipid flux or impaired mitochondrial β-oxidation.[5] The metabolism of dicarboxylic acids primarily occurs in peroxisomes.[6] Dysregulation of dicarboxylic acid metabolism has been linked to various pathological conditions.

Potential Interaction with PPAR Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[7] Given that this compound is a fatty acid derivative, it is plausible that it could act as a ligand for PPARs, particularly PPARα and PPARγ, which are known to be modulated by various fatty acids and their derivatives.[7]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue. Activation of PPARα generally leads to the upregulation of genes involved in fatty acid uptake and oxidation.

  • PPARγ: A master regulator of adipogenesis, it is also involved in insulin sensitization and inflammation.[7]

The potential for this compound to modulate PPAR signaling warrants further investigation, as this could have implications for metabolic diseases and cancer, where PPARs are known to play significant roles.[8]

Signaling Pathway Diagram: Hypothetical PPARγ Activation

G cluster_0 Potential Modulation of PPARγ Signaling A This compound (Hypothetical Ligand) B PPARγ A->B Binds to D PPARγ/RXR Heterodimer B->D C RXR C->D E PPRE (PPAR Response Element) D->E Binds to F Target Gene Transcription E->F G Modulation of Lipid Metabolism & Adipogenesis F->G

Caption: Hypothetical PPARγ Signaling Pathway Modulation.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a well-defined set of chemical and physical properties. Its role as an endogenous metabolite and the potential for branched-chain dicarboxylic acids to interact with key signaling pathways like PPARs make it a compound of interest for researchers in drug development and metabolic diseases. Future studies should focus on elucidating the specific biological targets of this compound and its effects on cellular signaling cascades to fully uncover its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylsuccinic acid, a dicarboxylic acid with a distinct gem-dimethyl substitution, serves as a valuable building block in organic synthesis. Its unique structural motif is incorporated into various molecules of interest, including specialty polymers and isoprenoid natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The methodologies discussed herein are supported by diagrams of the synthetic workflows, ensuring clarity and reproducibility for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2,2-dimethylbutanedioic acid, is a white crystalline powder with the molecular formula C₆H₁₀O₄.[1][2] Its structure, featuring a quaternary carbon atom, imparts specific steric and conformational properties to molecules derived from it. This makes it a significant precursor in the synthesis of complex organic molecules, including chiral compounds and bioactive natural products.[3] This guide will explore the most prevalent and effective methods for the synthesis of this compound, with a focus on practical application in a research and development environment.

Synthetic Methodologies

Two primary synthetic strategies have been effectively employed for the preparation of this compound: the oxidation of camphor-derived precursors and the alkylation of 2,2-dimethylsuccinate esters.

Synthesis via Oxidation of Camphor Derivatives

A well-established, albeit multi-step, method for the synthesis of derivatives that can lead to substituted succinic acids involves the oxidative cleavage of camphor, a readily available natural product. While the direct oxidation of camphor to this compound is not the most common route, the derivatization of camphor provides a foundational approach for accessing related structures. A key intermediate that can be derived from camphor is camphorsulfonic acid.

2.1.1. Illustrative Workflow for Camphor Derivatization

The following diagram illustrates a typical initial step in the derivatization of camphor, which is a precursor to more complex structures.

G cluster_0 Synthesis of D,L-10-Camphorsulfonic Acid D,L-Camphor D,L-Camphor Reaction Mixture Reaction Mixture D,L-Camphor->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Concentrated Sulfuric Acid Concentrated Sulfuric Acid Concentrated Sulfuric Acid->Reaction Mixture Crystallization Crystallization Reaction Mixture->Crystallization Stirring and Standing D,L-10-Camphorsulfonic Acid D,L-10-Camphorsulfonic Acid Crystallization->D,L-10-Camphorsulfonic Acid Filtration and Washing

Caption: Workflow for the synthesis of a camphor derivative.

2.1.2. Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid from D,L-Camphor

This protocol, adapted from a verified synthetic procedure, details the preparation of a key camphor derivative.[4]

  • Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask equipped with a powerful slow-speed stirrer, a 500-mL dropping funnel, and a thermometer, place 588 g (366 mL) of concentrated sulfuric acid.

  • Cooling and Addition of Acetic Anhydride: Surround the flask with an ice-salt mixture and begin stirring. Add 1216 g (1170 mL) of acetic anhydride at a rate that maintains the internal temperature at or below 20°C. This addition typically takes 1 to 1.5 hours.

  • Addition of Camphor: Once the addition of acetic anhydride is complete, add 912 g of coarsely powdered D,L-camphor to the reaction mixture.

  • Reaction and Crystallization: Continue stirring until all the camphor has dissolved. Replace the stirrer with a stopper and allow the ice bath to melt. Let the mixture stand for 36 hours.

  • Isolation of the Product: Collect the resulting crystalline camphorsulfonic acid on a suction filter and wash it with ether.

  • Drying: Dry the product in a vacuum desiccator at room temperature. The yield of nearly white crystalline product is typically between 530–580 g.

Synthesis via Alkylation of Dimethyl 2,2-Dimethylsuccinate

A more direct and versatile approach to synthesizing derivatives of this compound involves the alkylation of the corresponding diester, dimethyl 2,2-dimethylsuccinate. This method allows for the introduction of various substituents at the 3-position. The resulting substituted succinic acid can then be obtained through hydrolysis.

2.2.1. General Synthetic Scheme

The following diagram outlines the general workflow for the alkylation of dimethyl 2,2-dimethylsuccinate and subsequent hydrolysis to the target acid.

G cluster_1 Alkylation and Hydrolysis of Dimethyl 2,2-Dimethylsuccinate Dimethyl 2,2-Dimethylsuccinate Dimethyl 2,2-Dimethylsuccinate Enolate Anion Enolate Anion Dimethyl 2,2-Dimethylsuccinate->Enolate Anion Deprotonation LDA Lithium Diisopropylamide (LDA) LDA->Enolate Anion Alkylated Diester Alkylated Diester Enolate Anion->Alkylated Diester Alkylation Alkylating Agent (e.g., Benzyl Bromide) Alkylating Agent (e.g., Benzyl Bromide) Alkylating Agent (e.g., Benzyl Bromide)->Alkylated Diester Alkaline Hydrolysis Alkaline Hydrolysis Alkylated Diester->Alkaline Hydrolysis Substituted this compound Substituted this compound Alkaline Hydrolysis->Substituted this compound

Caption: General workflow for the synthesis of substituted 2,2-dimethylsuccinic acids.

2.2.2. Experimental Protocol: Synthesis of 3-Benzyl-2,2-dimethylsuccinic Acid

This protocol is based on a reported procedure for the alkylation of dimethyl 2,2-dimethylsuccinate.[5]

  • Formation of the Enolate: Prepare a solution of lithium diisopropylamide (LDA) by adding the appropriate amount of n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere.

  • Deprotonation: Add a solution of dimethyl 2,2-dimethylsuccinate in anhydrous THF to the LDA solution at -78°C. Stir the mixture for a specified time to ensure complete formation of the enolate anion.

  • Alkylation: Add benzyl bromide to the enolate solution at -78°C and allow the reaction to proceed.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification of the Diester: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated diester. Purify by chromatography if necessary.

  • Hydrolysis: Subject the purified diester to alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol).

  • Isolation of the Diacid: After the hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the discussed synthetic methods.

Table 1: Synthesis of D,L-10-Camphorsulfonic Acid

ParameterValueReference
Starting MaterialD,L-Camphor[4]
Yield34-47%[4]
Melting Point202-203°C (with decomposition)[4]

Table 2: Alkylation of Dimethyl 2,2-Dimethylsuccinate with Benzyl Bromide

ParameterValueReference
Starting MaterialDimethyl 2,2-dimethylsuccinate[5]
Alkylation Yield89%[5]
Hydrolysis Yield87%[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided below.

Table 3: Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O₄[6]
Molecular Weight146.14 g/mol [6]
AppearanceWhite crystalline powder[1]
Melting Point138-142 °C[1][7]
IUPAC Name2,2-dimethylbutanedioic acid[6]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the need for specific substitutions on the succinic acid backbone. The alkylation of dimethyl 2,2-dimethylsuccinate offers a versatile and high-yielding approach for producing a range of 3-substituted derivatives. For laboratories with access to camphor and its derivatives, oxidative cleavage presents an alternative, albeit more complex, pathway. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound and its derivatives for their specific applications.

References

Solubility Profile of 2,2-Dimethylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylsuccinic acid in water and select organic solvents. The information contained herein is intended to support research and development activities where this compound is of interest.

Core Quantitative Data

The solubility of this compound has been determined in aqueous and organic media. The following table summarizes the available quantitative data.

SolventSolubilityTemperature (°C)Method
Water70 mg/mL[1][2]14Not Specified
Water (Predicted)91.5 g/L[1]Not SpecifiedALOGPS
Dimethyl Sulfoxide (DMSO)100 mg/mL[3]Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)≥14.6 mg/mL[4]Not SpecifiedNot Specified

Experimental Protocols

While specific experimental details for the solubility values of this compound are not extensively documented in the public domain, standard methodologies for determining the solubility of organic acids are well-established. The following protocols represent common approaches that are likely to have been used.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Protocol:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

Shake-Flask Method followed by HPLC Analysis

This method is a highly accurate and commonly employed technique in the pharmaceutical industry.

Protocol:

  • Saturation and Equilibration: Similar to the gravimetric method, a supersaturated solution is prepared and allowed to equilibrate.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a chemically inert filter.

  • Quantification: The concentration of this compound in the clear filtrate is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical Workflow and Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear saturated solution D->E F Quantify solute concentration (e.g., HPLC, Gravimetry) E->F G Report solubility at specified temperature F->G

Caption: General workflow for determining the solubility of a solid compound.

Involvement in Metabolic Pathways

This compound is recognized as a metabolite involved in fatty acid metabolism . However, a specific, detailed signaling pathway involving this molecule is not well-defined in publicly available literature, precluding the generation of a detailed pathway diagram at this time. Further research into the specific enzymatic reactions and regulatory mechanism involving this compound within fatty acid metabolism is required to construct an accurate visualization.

References

A Comprehensive Technical Guide to 2,2-Dimethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,2-dimethylbutanedioic acid, also known by its common name 2,2-dimethylsuccinic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dimethylbutanedioic acid [1]. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis and purification methods, and potential applications, with a focus on its relevance in drug development and biological systems.

Chemical and Physical Properties

2,2-Dimethylbutanedioic acid is a white crystalline powder[2]. It is an alpha,omega-dicarboxylic acid, structurally it is succinic acid with two methyl groups substituted at the C2 position[1]. This substitution pattern, specifically the gem-dimethyl group, can confer unique properties relevant to medicinal chemistry, such as increased metabolic stability and conformational restriction[3].

Table 1: Chemical Identifiers and Properties of 2,2-Dimethylbutanedioic Acid

PropertyValueReference
IUPAC Name 2,2-dimethylbutanedioic acid[1]
Synonyms This compound[4]
CAS Number 597-43-3[4]
Molecular Formula C6H10O4[1]
Molecular Weight 146.14 g/mol [1]
Melting Point 138-142 °C[2]
Solubility Soluble in ethanol/ether or ethanol/chloroform[2]
Appearance White crystalline powder[2]

Table 2: Physicochemical Data of 2,2-Dimethylbutanedioic Acid

ParameterValueReference
Standard solid enthalpy of combustion (ΔcH°solid) -2802.40 ± 1.40 kJ/mol[5]
Enthalpy of fusion at standard conditions (ΔfusH°) 38.11 kJ/mol[5]
Log10 of Water solubility in mol/l (log10WS) -0.29[5]
Octanol/Water partition coefficient (logPoct/wat) 0.572[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2-dimethylbutanedioic acid.

  • Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for 2,2-dimethylbutanedioic acid, which is a valuable resource for its identification[6].

  • Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) of 2,2-dimethylbutanedioic acid[6].

Synthesis and Purification

Proposed Synthesis Protocol: Alkylation of a Succinic Acid Ester

A common method for the synthesis of α,α-disubstituted succinic acids involves the alkylation of a succinic acid ester. The following is a proposed experimental protocol based on general organic chemistry principles for such transformations.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis A Diethyl succinate C Enolate formation A->C Reacts with B Sodium ethoxide in ethanol B->C Base E Diethyl 2-methylsuccinate C->E Reacts with D Methyl iodide D->E Alkylating agent G Second enolate formation E->G Reacts with F Sodium ethoxide F->G Base I Diethyl 2,2-dimethylsuccinate G->I Reacts with H Methyl iodide H->I Alkylating agent K Saponification I->K Reacts with J Aqueous NaOH J->K M 2,2-Dimethylbutanedioic acid K->M Followed by L Acidification (HCl) L->M

Caption: Proposed workflow for the synthesis of 2,2-dimethylbutanedioic acid.

Methodology:

  • Enolate Formation: Diethyl succinate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent like ethanol to generate the corresponding enolate.

  • First Alkylation: The enolate is then reacted with a methylating agent, such as methyl iodide, to introduce the first methyl group at the α-position, yielding diethyl 2-methylsuccinate.

  • Second Alkylation: The process is repeated. Diethyl 2-methylsuccinate is treated with a strong base to form a new enolate, which is subsequently alkylated with another equivalent of methyl iodide to introduce the second methyl group at the same carbon, resulting in diethyl 2,2-dimethylsuccinate.

  • Hydrolysis: The resulting diethyl 2,2-dimethylsuccinate is then hydrolyzed to the dicarboxylic acid. This is typically achieved by saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups.

Purification

The crude 2,2-dimethylbutanedioic acid can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as ethanol/ether or ethanol/chloroform, and allowing it to cool slowly to form crystals[2].

Potential Applications in Drug Development and Biological Activity

Rationale for Interest in Drug Development

The gem-dimethyl group is a recognized structural motif in medicinal chemistry that can enhance the pharmacological properties of a molecule[3]. This substitution can block metabolic oxidation at the substituted position, thereby increasing the compound's in vivo half-life. Furthermore, the Thorpe-Ingold effect associated with gem-disubstitution can influence the molecule's conformation, potentially leading to higher binding affinity and selectivity for a biological target.

Biological Context: Dicarboxylic Acids and Succinate Signaling

Dicarboxylic acids are emerging as important metabolic regulators. Recent studies have shown that dietary dicarboxylic acids can counteract the negative metabolic effects of a high-fat diet by increasing metabolic rate and improving glucose tolerance in animal models[7][8][9].

Succinate, the parent compound of 2,2-dimethylbutanedioic acid, is a key intermediate in the Krebs cycle and also functions as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91)[10][11][12]. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells, and its activation is involved in processes such as blood pressure regulation, inflammation, and metabolic homeostasis[12][13].

Potential Biological Activity of 2,2-Dimethylbutanedioic Acid

Given its structural similarity to succinate, 2,2-dimethylbutanedioic acid may act as a modulator of the SUCNR1 receptor. The gem-dimethyl substitution could alter its binding affinity, selectivity, and agonist/antagonist properties compared to succinate. Furthermore, gem-dialkyl succinic acids have been identified as potent inhibitors of carboxypeptidases[14].

Hypothetical Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A 2,2-Dimethyl- butanedioic acid B SUCNR1 (GPR91) Receptor A->B Binds to C G-protein (Gi/Gq) B->C Activates D Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) C->D E Second Messengers (e.g., cAMP, IP3, DAG) D->E F Cellular Response (e.g., Modulation of Metabolism, Inflammation) E->F

Caption: Hypothetical signaling pathway for 2,2-dimethylbutanedioic acid via the SUCNR1 receptor.

Experimental Protocols for Biological Evaluation

To investigate the biological effects of 2,2-dimethylbutanedioic acid, a series of in vitro and in vivo assays can be employed.

Receptor Binding and Activation Assays
  • Methodology:

    • Cell Culture: Utilize cell lines endogenously expressing SUCNR1 or engineered to overexpress the receptor (e.g., HEK293 cells).

    • Competitive Binding Assay: Perform radioligand binding assays using a labeled succinate analog to determine the binding affinity (Ki) of 2,2-dimethylbutanedioic acid for SUCNR1.

    • Functional Assays: Measure the activation of downstream signaling pathways upon receptor stimulation. This can include:

      • cAMP Assay: To assess Gi-mediated inhibition of adenylyl cyclase.

      • Calcium Mobilization Assay: To assess Gq-mediated activation of phospholipase C and subsequent release of intracellular calcium.

Metabolic Assays
  • Methodology:

    • Cell Culture: Use relevant cell types such as hepatocytes, adipocytes, or immune cells.

    • Metabolic Profiling: Treat cells with 2,2-dimethylbutanedioic acid and analyze changes in key metabolic pathways, such as glycolysis and fatty acid oxidation, using techniques like Seahorse XF analysis or mass spectrometry-based metabolomics.

    • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess changes in the expression of genes involved in metabolic regulation.

Conclusion

2,2-Dimethylbutanedioic acid is a readily characterizable dicarboxylic acid with potential for novel applications in drug development. Its gem-dimethyl substitution offers advantages in terms of metabolic stability and conformational constraint. Based on its structural similarity to the signaling molecule succinate, it is a promising candidate for modulating the SUCNR1 receptor and influencing metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive biological evaluation of this intriguing compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Unveiling the Obscure: The Biological Significance of 2,2-Dimethylsuccinic Acid Remains Largely Uncharted

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 2,2-Dimethylsuccinic acid presents a scientific enigma. Despite its clear chemical identity as a methyl-branched dicarboxylic acid and its notation in metabolic databases, its specific biological roles, mechanisms of action, and interactions within cellular systems are conspicuously absent from the current body of scientific literature. This technical overview serves to consolidate the limited available information and highlight the significant knowledge gaps that future research must aim to fill.

Currently, this compound is primarily categorized as a methyl-branched fatty acid and is listed in prominent databases such as the Human Metabolome Database (HMDB) and PubChem.[1][2] Its presence in these databases suggests it is a compound found within human biological systems, although its endogenous or exogenous origins and its metabolic fate are not well-defined.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from computational predictions and basic experimental observations.

PropertyValueSource
Molecular Formula C6H10O4[2]
Molecular Weight 146.14 g/mol [2]
Physical Description Solid[2]
Melting Point 140.5 °C[2]
Water Solubility 70 mg/mL at 14 °C[2]
IUPAC Name 2,2-dimethylbutanedioic acid[2]

Postulated Biological Functions: An Extrapolation from Succinate

Given its structural similarity to succinic acid, a key intermediate in the citric acid cycle and a signaling molecule, it is plausible to hypothesize that this compound might interact with some of the same cellular machinery. Succinate is a known substrate for succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain.[3] Furthermore, succinate accumulation has been shown to inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate the stability of hypoxia-inducible factor (HIF).[4]

However, it is critical to emphasize that no direct experimental evidence has been found to substantiate the role of this compound as an inhibitor of SDH or α-ketoglutarate-dependent dioxygenases. The presence of the two methyl groups on the alpha-carbon could sterically hinder its binding to the active sites of these enzymes, potentially rendering it an ineffective substrate or inhibitor.

Gaps in Knowledge and Future Research Directions

The current understanding of the biological role of this compound is rudimentary at best. To elucidate its physiological significance, a series of targeted research endeavors are necessary.

Experimental Workflow: A Roadmap for Future Investigation

The following diagram outlines a potential experimental workflow to investigate the biological functions of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Synthesis of this compound and Radiolabeled Analogs enzyme_assays Enzyme Inhibition Assays (e.g., SDH, α-KGDH) synthesis->enzyme_assays cell_uptake Cellular Uptake and Transport Studies synthesis->cell_uptake metabolic_studies Metabolomics Analysis of Treated Cells synthesis->metabolic_studies protein_binding Protein Binding Affinity Studies synthesis->protein_binding efficacy_models Efficacy in Disease Models (if applicable) enzyme_assays->efficacy_models pk_studies Pharmacokinetic Studies in Animal Models cell_uptake->pk_studies metabolic_studies->efficacy_models toxicology Toxicological Evaluation pk_studies->toxicology

Figure 1. Proposed experimental workflow for elucidating the biological role of this compound.

Detailed Methodologies for Future Experiments

To address the current knowledge void, the following experimental protocols are proposed:

Synthesis of Radiolabeled this compound

The synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H) would be instrumental for uptake, distribution, and metabolic studies.[5][6] A potential synthetic route could involve the use of radiolabeled precursors in a malonic ester synthesis or a related chemical pathway.

Enzyme Inhibition Assays

Standard kinetic assays should be performed to determine if this compound inhibits key metabolic enzymes such as succinate dehydrogenase (SDH) and α-ketoglutarate-dependent dioxygenases.[7] These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the potential inhibitor, followed by measuring product formation over time using spectrophotometric or fluorometric methods.

Cellular Uptake and Transport Studies

The mechanism by which this compound enters cells can be investigated using radiolabeled compound in cultured cells.[8] By measuring the rate of uptake at different concentrations and in the presence of known transport inhibitors, the involvement of specific transporters (e.g., organic anion transporters) can be determined.

Metabolomics Studies

Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be employed to analyze the metabolic perturbations in cells or tissues treated with this compound.[9] This would provide a broad overview of the metabolic pathways affected by the compound.

Conclusion

References

A Comprehensive Technical Guide to 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic acid, a dicarboxylic acid derivative of succinic acid, is a molecule of growing interest in various scientific fields, including organic synthesis, materials science, and pharmacology. Its unique gem-dimethyl substitution on the succinate backbone imparts distinct steric and electronic properties, leading to a range of applications from a versatile chemical building block to a potential modulator of biological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2][3] It is characterized by its relatively low solubility in water and is considered a hydrophobic molecule.[3]

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[2][3]
Molecular Weight146.14 g/mol [1][2][3]
Melting Point139-142 °C
AppearanceWhite crystalline powder
IUPAC Name2,2-dimethylbutanedioic acid[1]
CAS Number597-43-3

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of an isobutyrate ester followed by hydrolysis. The following is a detailed experimental protocol based on established chemical principles.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Ethyl Isobutyrate D Diethyl 2,2-Dimethylsuccinate A->D 1. Deprotonation B LDA in THF B->D 2. Nucleophilic Attack C Ethyl Chloroacetate C->D E Diethyl 2,2-Dimethylsuccinate G This compound E->G F Aqueous NaOH F->G Saponification

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Diethyl 2,2-Dimethylsuccinate

This protocol is adapted from a similar synthesis of a dialkyl succinate derivative.

Materials:

  • Ethyl isobutyrate

  • Lithium diisopropylamide (LDA) solution in THF

  • Ethyl chloroacetate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer, add a solution of lithium diisopropylamide (LDA) in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add ethyl isobutyrate dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • To the enolate solution, add ethyl chloroacetate dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl 2,2-dimethylsuccinate.

  • Purify the crude product by vacuum distillation.

Experimental Protocol: Hydrolysis of Diethyl 2,2-Dimethylsuccinate

This protocol is a general procedure for the hydrolysis of diethyl esters.[4]

Materials:

  • Diethyl 2,2-dimethylsuccinate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,2-dimethylsuccinate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting ester spot), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to dissolve the sodium salt of the dicarboxylic acid and wash the aqueous solution with diethyl ether to remove any unreacted ester or impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the final product.

Biological Activities and Signaling Pathways

This compound, as a derivative of the Krebs cycle intermediate succinate, is postulated to have significant biological activities. While direct studies on this compound are emerging, its structural similarity to succinate provides a strong basis for predicting its involvement in key signaling pathways.

Hypothetical Signaling Pathway: this compound and HIF-1α Stabilization

Succinate is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[5] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular response to hypoxia.[2][5] It is hypothesized that this compound, due to its structural resemblance to succinate, can also inhibit PHDs, leading to the stabilization of HIF-1α and the subsequent transcription of hypoxia-responsive genes.

HIF1a_Pathway cluster_nucleus Nucleus 2,2-DMSA This compound PHD Prolyl Hydroxylase (PHD) 2,2-DMSA->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_p HIF-1α-OH VHL VHL E3 Ligase HIF1a_p->VHL Recognition Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1b HIF-1β HIF1a->HIF1b Dimerization Ub Ubiquitination VHL->Ub Recruitment Ub->Proteasome Degradation HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Genes

Caption: Proposed mechanism of HIF-1α stabilization by this compound.

Quantitative Data

While extensive quantitative data on the biological activities of this compound are still being gathered, its structural analog, malonate, is a well-known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and the electron transport chain.[6] The inhibitory potential of dicarboxylic acids on SDH is often quantified by their half-maximal inhibitory concentration (IC50). Although a specific IC50 for this compound is not yet widely reported, other succinate dehydrogenase inhibitors have been characterized.[7]

CompoundTargetIC50Reference
Succinate dehydrogenase-IN-2Succinate Dehydrogenase (SDH)1.22 mg/L[7]
Succinate dehydrogenase-IN-6SDH in Rhizoctonia solani11.76 µM[7]
Succinate dehydrogenase-IN-9Succinate Dehydrogenase3.6 µM[7]
SDH-IN-15Succinate Dehydrogenase2.04 µM[7]
SDH-IN-22Succinate Dehydrogenase16.6 µM[7]

Note: The IC50 values listed above are for various inhibitors of succinate dehydrogenase and are provided for comparative context. Further research is needed to determine the specific IC50 of this compound.

Applications and Future Directions

The unique structure of this compound makes it a valuable building block in several areas:

  • Polymer Chemistry: It can be used as a monomer to synthesize polyesters and polyamides with modified thermal and mechanical properties.

  • Organic Synthesis: Its dicarboxylic nature allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Drug Development: The potential for this compound to modulate metabolic pathways, such as the HIF-1α signaling cascade, opens up avenues for its investigation as a therapeutic agent in diseases characterized by hypoxia or metabolic dysregulation, such as cancer and ischemic disorders. Furthermore, its structural similarity to known ligands of Peroxisome Proliferator-Activated Receptors (PPARs) suggests it may have a role in regulating lipid metabolism and inflammation, warranting further investigation into its activity as a PPAR agonist.[8][9][10][11]

Future research should focus on elucidating the specific biological targets of this compound and quantifying its potency and efficacy in various disease models. Detailed structure-activity relationship studies will be crucial for the design of more potent and selective derivatives for therapeutic applications.

References

An In-depth Technical Guide to 2,2-Dimethylsuccinic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylsuccinic acid, a dicarboxylic acid with significant applications in chemical synthesis. The document delves into the historical context of its discovery, presents key physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis. A workflow diagram generated using Graphviz illustrates the synthetic process, providing a clear visual representation for laboratory application. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering both historical perspective and practical instruction.

Introduction

This compound, also known as 2,2-dimethylbutanedioic acid, is a derivative of succinic acid featuring two methyl groups on one of the alpha carbons.[1][2] This structural modification imparts unique steric and electronic properties, making it a valuable building block in organic synthesis.[3] While not found in natural biological systems, its utility is realized in the synthesis of specialty polymers, resins, and as an intermediate in the preparation of biologically active compounds and chelating agents.[4] The earliest syntheses of this compound date back to the mid-20th century, with significant contributions from studies on substituted dicarboxylic acids.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental and industrial settings.

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O₄[5]
Molecular Weight146.14 g/mol [2]
Melting Point138-142 °C[2][5]
IUPAC Name2,2-dimethylbutanedioic acid[6]
CAS Number597-43-3[2][5]
AppearanceWhite crystalline powder[5]
Solubility in Water70 g/L at 14 °C[4]

Historical Synthesis and Discovery

The first detailed synthesis of this compound was reported in the mid-20th century, with a notable publication in the Journal of the American Chemical Society in 1949.[5] While the specific discoverer is not prominently cited in available literature, this period saw a surge in the exploration of substituted dicarboxylic acids. The primary method for its synthesis has historically been a variation of the Reformatsky reaction.[7] This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be further processed.[7]

In the case of this compound, the synthesis involves the reaction of an ester of 2-bromoisobutyric acid with an ester of a 2-haloacetic acid, followed by hydrolysis of the resulting diester.

Experimental Protocol: Synthesis via Reformatsky Reaction

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Reformatsky reaction.

Materials:

  • Ethyl 2-bromoisobutyrate

  • Ethyl chloroacetate

  • Zinc dust (activated)

  • Dry benzene

  • Dry toluene

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

  • Chloroform

Procedure:

  • Activation of Zinc: Zinc dust is activated by stirring with a dilute solution of hydrochloric acid, followed by washing with distilled water, ethanol, and finally anhydrous diethyl ether. The activated zinc is then dried under vacuum.

  • Reformatsky Reaction:

    • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust and dry benzene.

    • A mixture of ethyl 2-bromoisobutyrate and ethyl chloroacetate in dry toluene is added dropwise to the stirred suspension of zinc in benzene.

    • The reaction mixture is gently warmed to initiate the reaction, which is typically indicated by a change in color and gentle refluxing.

    • After the initial reaction subsides, the mixture is refluxed for an additional 2-3 hours to ensure complete reaction.

  • Work-up and Hydrolysis:

    • The reaction mixture is cooled to room temperature and then poured into ice-cold 10% sulfuric acid to hydrolyze the organozinc complex.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with water, 5% sodium bicarbonate solution, and again with water.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • Saponification and Isolation:

    • The resulting crude diester is refluxed with an excess of ethanolic potassium hydroxide for 2-3 hours to saponify the ester groups.

    • The ethanol is removed by distillation, and the residue is dissolved in water.

    • The aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.

  • Purification:

    • The crude this compound is collected by filtration and can be purified by recrystallization from a mixture of ethanol and chloroform.[5]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Reformatsky reaction.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Work-up & Hydrolysis cluster_final Final Product Formation A Activate Zinc Dust C Reformatsky Reaction: Formation of Organozinc Intermediate and Condensation A->C B Prepare Solution of Ethyl 2-bromoisobutyrate and Ethyl chloroacetate B->C D Acidic Work-up C->D E Extraction & Washing D->E F Solvent Removal E->F G Saponification of Diester F->G H Acidification & Precipitation G->H I Recrystallization H->I J Pure this compound I->J

Synthesis workflow for this compound.

Conclusion

This compound, a compound with a rich history rooted in the mid-20th-century exploration of dicarboxylic acids, continues to be a relevant molecule in modern chemical synthesis. Its preparation, primarily through the Reformatsky reaction, provides a classic example of carbon-carbon bond formation in organic chemistry. This guide has provided a detailed overview of its discovery, key properties, and a practical protocol for its synthesis, intended to aid researchers in their scientific endeavors. The structured presentation of data and the visual workflow aim to facilitate a deeper understanding and practical application of the chemistry of this compound.

References

An In-depth Technical Guide on the Thermochemical Data for 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-Dimethylsuccinic acid. It is intended for researchers, scientists, and drug development professionals who require this information for reaction modeling, process design, and safety assessments. This document details the experimental methodology for determining the heat of combustion and outlines the principles for deriving other key thermochemical parameters.

Thermochemical Data for this compound

The primary experimentally determined thermochemical parameter for this compound is the enthalpy of combustion. Other essential data, such as the standard enthalpy of formation, can be calculated from this value.

Thermochemical PropertySymbolValue (kJ/mol)StateReference
Enthalpy of Combustion of solidΔcH°solid-2889.3solid[1]

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion of this compound was determined using bomb calorimetry. This standard technique measures the heat released when a substance is completely burned in a controlled environment. The following is a detailed description of the typical experimental procedure.

1. Principle: Bomb calorimetry operates under constant volume conditions. A known mass of the sample is combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb".[2] The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.[3] The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, typically benzoic acid.[2][3]

2. Apparatus:

  • Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel.[2]

  • Calorimeter Jacket: An insulated container to house the bomb and a precise volume of water.[2]

  • Thermometer: A high-precision thermometer to measure temperature changes to ±0.001°C.

  • Ignition System: A power source to deliver a current through a fuse wire to ignite the sample.[4]

  • Pellet Press: To compress the powdered sample into a pellet.[5]

  • Analytical Balance: For accurate mass measurements (±0.1 mg).[5]

3. Procedure:

  • Sample Preparation: A sample of this compound (typically 0.5-1.0 g) is accurately weighed and pressed into a pellet.[5] The pellet is placed in the sample holder within the bomb.[5]

  • Fuse Wire Connection: A piece of ignition wire of known length and mass is connected to the electrodes inside the bomb, ensuring it is in contact with the sample pellet.[4][5]

  • Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[4] The bomb is then sealed and flushed with oxygen to remove any atmospheric nitrogen before being filled with pure oxygen to a pressure of 25-30 atm.[2][4]

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, and a precise volume of distilled water (e.g., 2000 mL) is added to submerge the bomb.[4][5] The calorimeter is then sealed.

  • Temperature Measurement: The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded at regular intervals to establish a baseline.[4]

  • Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire.[2] The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.[5]

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured to determine the amount of energy released by the wire itself.[5] The acidic residue in the bomb can be titrated to account for the formation of nitric acid from any residual atmospheric nitrogen.[4]

4. Data Analysis: The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and the formation of any acids. The enthalpy of combustion (Δ_cH°) is then calculated per mole of the sample.

Calculation of Enthalpy of Formation from Combustion Data

The standard enthalpy of formation (ΔfH°) of this compound can be calculated from its standard enthalpy of combustion (ΔcH°) using Hess's Law.[6][7] This law states that the total enthalpy change for a reaction is independent of the pathway taken.[6]

The combustion reaction for this compound (C₆H₁₀O₄) is:

C₆H₁₀O₄(s) + 6O₂(g) → 6CO₂(g) + 5H₂O(l)

According to Hess's Law, the enthalpy of combustion is related to the enthalpies of formation of the reactants and products as follows:[8][9]

ΔcH°(C₆H₁₀O₄) = [6 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₀O₄, s) + 6 * ΔfH°(O₂, g)]

The standard enthalpy of formation of an element in its standard state (like O₂(g)) is zero.[10] Therefore, the equation can be rearranged to solve for the enthalpy of formation of this compound:

ΔfH°(C₆H₁₀O₄, s) = [6 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l)] - ΔcH°(C₆H₁₀O₄, s)

By substituting the known standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol) and the experimentally determined enthalpy of combustion of this compound, the standard enthalpy of formation can be calculated.

Visualizations

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound from experimental combustion data.

Thermochemical_Workflow A This compound Sample B Bomb Calorimetry Experiment A->B Combustion C Raw Data: Temperature vs. Time B->C Measurement D Calculate Corrected Temperature Change (ΔT) C->D Analysis E Determine Heat of Combustion (ΔcH°) D->E Calculation with C_cal G Apply Hess's Law E->G F Standard Enthalpies of Formation (CO₂, H₂O) F->G H Standard Enthalpy of Formation (ΔfH°) of this compound G->H Calculation

Caption: Workflow for determining the enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dimethylsuccinic Acid as a Potential Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylsuccinic acid is a dicarboxylic acid, a class of organic compounds that has shown potential for metal chelation.[1][2][3] Structurally similar to succinic acid, the presence of two methyl groups on the α-carbon may influence its steric and electronic properties, potentially affecting its coordination chemistry with metal ions. While its role as a metabolite is recognized, its application as a primary chelating agent is an area ripe for exploration.

Chelating agents are crucial in various fields, including medicine for heavy metal detoxification, in industrial processes to control metal ion activity, and as additives in consumer products. The efficacy of a chelating agent is determined by its affinity and selectivity for specific metal ions, which is quantified by stability constants.

This document provides an overview of the theoretical basis for the chelating potential of this compound, proposes experimental protocols for its synthesis and evaluation, and presents comparative data to guide future research. It is important to note that while the structural analogue, succinic acid, and the related compound, meso-2,3-dimercaptosuccinic acid (DMSA), are known to interact with metal ions, the chelating properties of this compound itself are not yet well-established and require further experimental validation.[4][5]

Theoretical Framework for Chelation

The chelating activity of this compound is predicated on the ability of its two carboxylate groups to donate lone pairs of electrons to a metal cation, forming a stable, ring-like structure known as a chelate. This bidentate coordination is expected to be the primary mechanism of interaction with divalent and trivalent metal ions. The stability of the resulting metal complex is influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the deprotonation of the carboxylic acid groups), and the steric hindrance imposed by the methyl groups.

Computational modeling, using techniques like Density Functional Theory (DFT), can provide valuable insights into the binding energies and preferred coordination geometries of this compound with various metal ions, offering a theoretical basis to guide experimental work.[6][7]

Synthesis_Workflow A Alkylation of Diethyl Malonate with Ethyl Bromide B Hydrolysis of Diethyl 2,2-Dimethylsuccinate using NaOH A->B C Acidification with HCl to precipitate the dicarboxylic acid B->C D Purification by Recrystallization C->D E Characterization (NMR, IR, Mass Spec) D->E UV_Vis_Workflow A Prepare stock solutions of metal ion, indicator dye, and this compound B Establish a calibration curve for the metal-indicator complex A->B C Incubate known concentrations of metal ion and indicator with varying concentrations of This compound A->C E Calculate the percentage of metal chelated B->E D Measure absorbance at the λmax of the metal-indicator complex C->D D->E

References

Application Notes and Protocols: Alkylation of 2,2-Dimethylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,2-dimethylsuccinic acid are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and isoprenoids. The presence of a quaternary carbon atom and two carboxylic acid functionalities provides a unique scaffold for creating diverse molecular architectures. One of the key transformations of this compound derivatives is the alkylation at the C3 position, which allows for the introduction of various substituents and the generation of chiral centers. This protocol focuses on the alkylation of this compound esters, providing a detailed methodology for this important synthetic transformation. While specific signaling pathways for this compound derivatives are not extensively documented, related succinic acid compounds have shown biological activities, including acetylcholinesterase inhibition, antihypoxic and antioxidant effects, and modulation of ion channels, highlighting the potential of this class of molecules in drug discovery.[1][2][3]

Data Presentation

The following table summarizes the quantitative data for the alkylation of dimethyl 2,2-dimethylsuccinate with various benzyl bromides, as reported in the synthesis of prenylated aromatic compounds.

EntryAlkylating AgentProductYield (%)
1Benzyl bromideDimethyl 3-benzyl-2,2-dimethylsuccinate-
22-Methoxybenzyl bromideDimethyl 3-(2-methoxybenzyl)-2,2-dimethylsuccinate81

Yields are for the alkylation step.

Experimental Protocols

General Protocol for the Alkylation of Dimethyl 2,2-Dimethylsuccinate

This protocol is based on the methodology described by Strunz and Ya for the synthesis of 3-substituted-2,2-dimethylsuccinates.

Materials:

  • Dimethyl 2,2-dimethylsuccinate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., benzyl bromide, 2-methoxybenzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

  • Formation of the Enolate:

    • Dissolve dimethyl 2,2-dimethylsuccinate (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred solution via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Dissolve the alkylating agent (1.1-1.2 equivalents) in a small amount of anhydrous THF.

    • Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-2,2-dimethylsuccinate.

Visualizations

Experimental Workflow for the Synthesis of 3-Substituted-2,2-Dimethylsuccinic Acids

experimental_workflow start Dimethyl 2,2-dimethylsuccinate enolate Formation of Lithium Enolate (LDA, THF, -78 °C) start->enolate alkylation Alkylation (R-X, -78 °C to rt) enolate->alkylation workup Aqueous Work-up (NH4Cl, Ether) alkylation->workup purification Purification (Column Chromatography) workup->purification product Dimethyl 3-substituted-2,2-dimethylsuccinate purification->product hydrolysis Hydrolysis product->hydrolysis final_product 3-Substituted-2,2-dimethylsuccinic acid hydrolysis->final_product

Caption: Synthetic workflow for the alkylation of dimethyl 2,2-dimethylsuccinate.

General Reaction Scheme for Alkylation

Caption: General reaction scheme for the alkylation of dimethyl 2,2-dimethylsuccinate.

References

2,2-Dimethylsuccinic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dimethylsuccinic acid (CAS 597-43-3), a dicarboxylic acid featuring a gem-dimethyl group, is a valuable and versatile precursor in various fields of organic synthesis.[1] Its unique structural characteristics, including the steric hindrance provided by the methyl groups and the presence of two carboxylic acid functionalities, make it an ideal building block for a range of advanced materials and molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as a potential component in the development of liquid crystals and corrosion inhibitors.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC6H10O4[1]
Molecular Weight146.14 g/mol [1]
Melting Point138-142 °C
AppearanceWhite crystalline powder
IUPAC Name2,2-dimethylbutanedioic acid[1]

Application 1: Synthesis of Metal-Organic Frameworks (MOFs)

This compound is an excellent ligand for the synthesis of metal-organic frameworks. The gem-dimethyl group can influence the framework's topology and porosity. The following protocols are based on the successful synthesis of coordination polymers with various metal ions.

Experimental Protocol: Synthesis of a Zinc-based MOF[3]

This protocol describes the hydrothermal synthesis of a zinc-dimethylsuccinate framework.

Materials:

  • This compound

  • Zinc chloride (ZnCl2)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Teflon-lined autoclave (23 mL)

Procedure:

  • In a typical synthesis, a mixture of ZnCl2 (2.5 mmol), this compound (3.7 mmol), and KOH (6.2 mmol) is prepared.

  • The mixture is dissolved in 9 mL of deionized water.

  • The resulting solution is placed in a 23 mL Teflon-lined autoclave.

  • The autoclave is sealed and heated to 150 °C for 72 hours.

  • After cooling to room temperature, the resulting colorless block-like crystals are filtered, washed with deionized water, and dried at 60 °C.

Quantitative Data:

Metal SaltLigandBaseSolventTemperature (°C)Time (h)Product
ZnCl2This compoundKOHWater15072Colorless block crystals
CoCl2·6H2OThis compoundKOHWater10072Colorless sheet crystals
CoCl2·6H2OThis compoundKOHWater150-18072Purple blade crystals
LiOH·H2OThis compound-Water/Ethanol70OvernightColorless rods

Table 1: Summary of reaction conditions for the synthesis of various metal-organic frameworks using this compound.[3]

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation A Weigh ZnCl2, this compound, and KOH B Dissolve in Deionized Water A->B C Transfer to Teflon-lined Autoclave B->C D Heat at 150°C for 72h C->D E Cool to Room Temperature D->E F Filter Crystals E->F G Wash with Water F->G H Dry at 60°C G->H

Diagram 1: Workflow for the hydrothermal synthesis of a zinc-based MOF.

Application 2: Specialty Polymer Synthesis (Polyesters)

The dicarboxylic acid nature of this compound makes it a suitable monomer for the synthesis of polyesters. The gem-dimethyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymer.

General Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This is a generalized protocol for the synthesis of polyesters. Specific reaction conditions may need to be optimized for this compound.

Materials:

  • This compound

  • A diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., p-toluenesulfonic acid or an inorganic acid like H3PO4)

  • Reaction vessel with a mechanical stirrer and a distillation outlet

Procedure:

  • Equimolar amounts of this compound and the diol are added to the reaction vessel.

  • A catalytic amount of the acid catalyst is added.

  • The mixture is heated with stirring. The temperature is gradually increased to around 190 °C to initiate the esterification reaction and distill off the water formed.

  • Once the initial water evolution subsides, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to completion.

  • The reaction is continued for several hours until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.

  • The resulting polyester is then cooled and can be purified by dissolution in a suitable solvent and precipitation.

Expected Quantitative Data (Illustrative):

DiolCatalystTemperature (°C)Reaction Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1,4-ButanediolH3PO419024-485,000 - 15,0001.5 - 2.5
Ethylene Glycolp-TSA180-22012-244,000 - 12,0001.6 - 2.8

Table 2: Illustrative quantitative data for polyester synthesis.

Polyester_Synthesis_Pathway Monomers This compound Diol Reaction Melt Polycondensation Heat Vacuum Monomers->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product Polyester Reaction:heat->Product Byproduct Water Reaction:vac->Byproduct

Diagram 2: Reaction pathway for polyester synthesis.

Application 3: Potential in Liquid Crystal Synthesis

Conceptual Synthetic Approach: Hydrogen-Bonded Liquid Crystals

This approach involves the non-covalent synthesis of a liquid crystalline material by hydrogen bonding this compound with a suitable partner molecule, such as a substituted benzoic acid.

Conceptual Workflow:

  • Selection of Components: Choose a mesogenic (liquid-crystal forming) benzoic acid derivative.

  • Complex Formation: Dissolve equimolar amounts of this compound and the chosen benzoic acid derivative in a suitable solvent.

  • Solvent Evaporation: Slowly evaporate the solvent to allow for the self-assembly of the hydrogen-bonded complex.

  • Characterization: Analyze the thermal behavior of the resulting solid using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify liquid crystalline phases.

HBLC_Concept A This compound (H-bond donor/acceptor) C Solution Mixing A->C B Mesogenic Benzoic Acid (H-bond donor/acceptor) B->C D Self-Assembly via Hydrogen Bonding C->D E Hydrogen-Bonded Liquid Crystal Complex D->E

Diagram 3: Conceptual workflow for forming a hydrogen-bonded liquid crystal.

Application 4: Precursor for Corrosion Inhibitors

Dicarboxylic acids and their derivatives are known to act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. The synthesis of amide or ester derivatives of this compound could yield effective corrosion inhibitors.

General Synthetic Protocol: Synthesis of a Diamide Derivative

This protocol outlines a general method for synthesizing a diamide from this compound, which could be evaluated for its corrosion inhibition properties.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • An amine (e.g., a long-chain alkylamine)

  • Anhydrous solvent (e.g., THF or DCM)

  • A non-nucleophilic base (e.g., triethylamine)

Procedure:

  • Acid Chloride Formation: Convert this compound to its diacyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent. The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: In a separate flask, dissolve the chosen amine and a non-nucleophilic base in an anhydrous solvent.

  • Slowly add the diacyl chloride solution to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid and brine, then dry it over an anhydrous salt (e.g., MgSO4).

  • Purification: Remove the solvent under reduced pressure and purify the resulting diamide by recrystallization or column chromatography.

Evaluation of Corrosion Inhibition (Illustrative Data):

Inhibitor Concentration (ppm)Corrosion Current Density (mA/cm²)Inhibition Efficiency (%)
0 (Blank)1.25-
500.5060
1000.2580
2000.1092

Table 3: Illustrative data for the evaluation of a corrosion inhibitor.[4]

Corrosion_Inhibitor_Synthesis cluster_activation Acid Activation cluster_amidation Amidation Reaction A This compound B React with SOCl2 A->B C 2,2-Dimethylsuccinoyl Dichloride B->C E React with Diacyl Chloride C->E D Amine + Base D->E F Diamide Product E->F

Diagram 4: Synthetic pathway for a diamide corrosion inhibitor.

Conclusion

This compound is a precursor with significant potential in materials science and organic synthesis. Its utility in creating structured materials like MOFs is well-demonstrated. Furthermore, its application in the synthesis of specialty polymers and its potential for developing new liquid crystals and corrosion inhibitors highlight its versatility. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers and professionals in drug development and materials science to explore the full potential of this valuable building block.

References

Application Notes and Protocols for the Analytical Identification of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic acid, a dicarboxylic acid, is a molecule of interest in various fields of research, including metabolism and as a potential building block in chemical synthesis. Accurate and reliable identification and quantification of this compound are crucial for understanding its biological roles and for quality control in manufacturing processes. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Techniques Overview

Several analytical techniques can be employed for the identification and quantification of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form. Silylation is a common derivatization method for this purpose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique suitable for the analysis of non-volatile compounds in complex matrices. Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR can provide unambiguous identification of this compound by revealing the chemical environment of its protons and carbon atoms.

Data Presentation: Quantitative Analysis

The following table summarizes typical quantitative performance data for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS. Please note that the specific values for this compound may vary depending on the exact experimental conditions and instrumentation. The data presented here is based on the analysis of closely related dicarboxylic acids and serves as a guideline.[1]

Analytical TechniqueDerivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
GC-MSSilylation (BSTFA)C3-C9 Dicarboxylic Acids≤ 2 ng/m³Not SpecifiedNot Specified[2]
LC-MS/MSButylation (Butanolic HCl)Methylmalonic Acid0.05 µmol/L0.1 µmol/LUp to 150 µmol/L[1]
LC-MS/MSCharge-Reversal (DmPABr)Dicarboxylic Acidsfg levelsNot SpecifiedNot Specified[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound in a sample after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation (General)

  • For solid samples, accurately weigh 1-10 mg of the sample into a reaction vial.

  • For liquid samples (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the acidic components. The extract should be dried completely under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried sample, add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 3-4 hours to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: 5%-phenyl-95%-dimethylpolysixane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 320°C

    • Hold: 5 min at 320°C

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 50-500

4. Data Analysis

  • The identification of the bis(trimethylsilyl) ester of this compound is confirmed by its retention time and mass spectrum.

  • Quantification is typically performed using a calibration curve generated from standards of this compound subjected to the same derivatization procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction & Drying Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

GC-MS Workflow for this compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a method for the analysis of this compound using LC-MS/MS with derivatization to enhance sensitivity and chromatographic performance.

1. Sample Preparation (e.g., from Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and dry under a stream of nitrogen.

2. Derivatization (Butylation)

  • Reconstitute the dried extract in 100 µL of 3 M butanolic HCl.

  • Cap the vial and heat at 60°C for 20 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the dibutyl ester of this compound and its internal standard need to be determined by infusing the derivatized standards.

4. Data Analysis

  • Identification is based on the retention time and the specific MRM transitions.

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Plasma Sample ProteinPrecip Protein Precipitation Sample->ProteinPrecip Drying Drying ProteinPrecip->Drying Derivatization Butylation Drying->Derivatization LCMS LC-MS/MS Injection Derivatization->LCMS Data Data Acquisition & Analysis LCMS->Data

LC-MS/MS Workflow for this compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for the preparation of a sample of this compound for NMR analysis.

1. Sample Preparation

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry vial.[4][5][6]

  • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5][6]

  • The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Parameters

  • Spectrometer: Bruker Avance or similar, operating at a field strength of 400 MHz or higher for ¹H.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 298 K (25°C).

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

    • Relaxation Delay: 2-5 seconds.

3. Data Analysis

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Reference the spectra to the residual solvent peak (e.g., HDO in D₂O at ~4.79 ppm, DMSO-d₅ in DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • The characteristic chemical shifts and coupling patterns in the ¹H and ¹³C spectra will confirm the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR Acquire Spectrum Filter->NMR Process Process Data NMR->Process

NMR Workflow for this compound Analysis

References

The Use of 2,2-Dimethylsuccinic Acid in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the use of 2,2-Dimethylsuccinic acid as a direct modulator or inhibitor in metabolic research. Therefore, the following application notes and protocols are based on the established roles of succinate and its analogs in metabolic pathways and should be considered a theoretical framework for potential future research.

Introduction

This compound is a dicarboxylic acid and a derivative of succinic acid, an important intermediate in the tricarboxylic acid (TCA) cycle.[1] In metabolic research, succinate and its analogs are of significant interest due to their role in cellular respiration and as signaling molecules. Succinate can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a class of enzymes that includes prolyl hydroxylases (PHDs) and histone demethylases (KDMs). Inhibition of these enzymes can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and alterations in histone methylation, respectively, thereby influencing a wide range of cellular processes, including angiogenesis, glucose metabolism, and gene expression.

While the direct effects of this compound on these enzymes have not been extensively characterized in published literature, its structural similarity to succinate suggests it could potentially serve as a tool to probe these pathways. These notes provide a general guide for researchers interested in exploring the potential applications of this compound in metabolic research.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
CAS Number 597-43-3[2]
Appearance White crystalline solid[2]
Melting Point 139–142 °C[2]
Solubility Soluble in water[1]

Potential Applications in Metabolic Research

Based on the known roles of succinate, this compound could be investigated for the following applications:

  • Probing α-ketoglutarate-dependent dioxygenase activity: To determine if it acts as a competitive inhibitor of enzymes like PHDs and KDMs.

  • Modulation of HIF-1α signaling: To study its effects on HIF-1α stabilization and the subsequent downstream cellular responses to hypoxia.

  • Investigation of epigenetic modifications: To explore its impact on histone methylation patterns by potentially inhibiting KDMs.

  • As a non-metabolizable succinate analog: The methyl groups at the C2 position may prevent its oxidation by succinate dehydrogenase (SDH), making it a useful tool to study the signaling functions of succinate independent of its role in the TCA cycle.

Experimental Protocols (Theoretical Framework)

The following are generalized protocols that would need to be optimized for specific cell types and experimental conditions.

Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol aims to determine if this compound can inhibit PHD activity in a cell-free system.

Materials:

  • Recombinant PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate containing the hydroxylation site

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • This compound

  • Assay buffer

  • Method for detecting hydroxylation (e.g., antibody-based detection, mass spectrometry)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Set up reaction mixtures containing the assay buffer, recombinant PHD enzyme, and HIF-1α peptide substrate.

  • Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known PHD inhibitor like DMOG) and a negative control (vehicle).

  • Initiate the reaction by adding α-ketoglutarate, ascorbate, and Fe(II).

  • Incubate the reactions at 37°C for a predetermined time.

  • Stop the reaction and measure the extent of HIF-1α peptide hydroxylation using a suitable detection method.

  • Calculate the IC50 value of this compound for PHD inhibition.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

This protocol is designed to assess the effect of this compound on HIF-1α protein levels in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody

  • Protein detection system (e.g., Western blotting)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Expose the cells to normoxic or hypoxic conditions.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting using an anti-HIF-1α antibody to detect the levels of HIF-1α protein.

  • Use a loading control (e.g., β-actin) to normalize the results.

Protocol 3: Histone Demethylase (KDM) Activity Assay

This protocol can be used to evaluate the inhibitory effect of this compound on KDM activity.

Materials:

  • Recombinant KDM enzyme (e.g., a member of the KDM4 family)

  • Histone peptide substrate with a specific methylation mark

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • This compound

  • Method for detecting demethylation (e.g., formaldehyde detection, mass spectrometry)

Procedure:

  • Similar to the PHD inhibition assay, set up reaction mixtures with the KDM enzyme, histone peptide substrate, and co-factors.

  • Add a range of concentrations of this compound.

  • Initiate the reaction and incubate.

  • Terminate the reaction and measure the demethylation of the histone peptide.

  • Determine the IC50 value for KDM inhibition.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate the theoretical pathways and experimental workflows that could be investigated using this compound.

G cluster_0 Potential Mechanism of Action cluster_1 Downstream Effects 2_2_DMS This compound Inhibition 2_2_DMS->Inhibition aKG_Dioxygenases α-KG-Dependent Dioxygenases (PHDs, KDMs) HIF1a HIF-1α Stabilization aKG_Dioxygenases->HIF1a (PHDs) Histone_Methylation Altered Histone Methylation aKG_Dioxygenases->Histone_Methylation (KDMs) Inhibition->aKG_Dioxygenases Gene_Expression Changes in Gene Expression HIF1a->Gene_Expression Histone_Methylation->Gene_Expression

Caption: Potential mechanism of this compound in metabolic signaling.

G cluster_0 Experimental Workflow: Cell-Based Assay Cell_Culture Cell Culture (e.g., HEK293) Treatment Treatment with This compound Cell_Culture->Treatment Hypoxia Hypoxic/Normoxic Incubation Treatment->Hypoxia Analysis Analysis (Western Blot, qPCR) Hypoxia->Analysis

References

Application Notes and Protocols for 2,2-Dimethylsuccinic Acid as a Biochemical Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylsuccinic acid is a dicarboxylic acid that serves as a versatile biochemical reagent. Its structural similarity to succinate, an intermediate in the Krebs cycle, allows it to act as a competitive inhibitor of succinate dehydrogenase. This inhibition can lead to the accumulation of succinate, which in turn can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, its carbon backbone makes it a potential tool for use as a metabolic tracer in isotope-labeling studies. These properties make this compound a valuable tool for studying cellular metabolism, hypoxia signaling pathways, and enzyme kinetics.

Competitive Inhibition of Succinate Dehydrogenase

Application:

This compound can be utilized as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. By competing with the natural substrate, succinate, for the active site of the enzyme, it allows for the study of the enzyme's kinetics and the downstream effects of its inhibition.

Quantitative Data: Inhibition of Succinate Dehydrogenase
InhibitorTarget EnzymeInhibition TypeKi (mM)IC50 (mM)
This compound Succinate DehydrogenaseCompetitiveUser DeterminedUser Determined
Malonic AcidSuccinate DehydrogenaseCompetitive~0.6~2.5
Experimental Protocol: Determination of Ki for this compound

This protocol outlines the determination of the inhibitor constant (Ki) of this compound for succinate dehydrogenase using a colorimetric assay. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

  • Mitochondrial fraction isolated from a suitable tissue (e.g., rat liver or heart)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium succinate solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10 mM)

  • This compound solutions of varying concentrations (e.g., 0, 1, 2, 5, 10 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 10 mg/mL)

  • Sodium azide (NaN3) (to inhibit cytochrome c oxidase)

  • Spectrophotometer capable of reading at 600 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate buffer. The final concentration of NaN3 in the reaction mixture should be 1 mM.

  • Assay Setup: In a 96-well plate, set up reactions containing varying concentrations of sodium succinate and this compound. Include control wells with no inhibitor.

  • Reaction Mixture: To each well, add:

    • Phosphate buffer

    • Sodium succinate solution

    • This compound solution

    • DCPIP solution

    • PMS solution

    • Sodium azide solution

  • Enzyme Addition: Initiate the reaction by adding the mitochondrial fraction to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of substrate and inhibitor from the linear portion of the absorbance vs. time plot.

    • Create a Lineweaver-Burk plot (1/V0 vs. 1/[Succinate]) for each inhibitor concentration.

    • The lines should intersect on the y-axis, which is characteristic of competitive inhibition.

    • Determine the apparent Km (Km,app) from the x-intercept of each line (-1/Km,app).

    • Plot Km,app against the inhibitor concentration [I]. The slope of this line will be Km/Ki. Since Km can be determined from the no-inhibitor control, Ki can be calculated.

Visualization of Competitive Inhibition

Competitive_Inhibition cluster_enzyme Succinate Dehydrogenase (SDH) cluster_molecules Molecules Enzyme SDH Active Site Product Fumarate Enzyme->Product Catalyzes Reaction Substrate Succinate Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competes for Active Site

Caption: Competitive inhibition of Succinate Dehydrogenase.

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

Application:

By inhibiting succinate dehydrogenase, this compound can lead to an intracellular accumulation of succinate. Elevated succinate levels inhibit the activity of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions. This stabilization of HIF-1α allows for the study of hypoxic signaling pathways and their downstream effects.

Experimental Protocol: Western Blot Analysis of HIF-1α Stabilization

This protocol describes the use of this compound to induce HIF-1α stabilization in cultured cells, followed by detection using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Cobalt chloride (CoCl2) as a positive control for HIF-1α induction

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to ~70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 mM) for a specified time (e.g., 4, 8, 16 hours).

    • Include an untreated control and a positive control treated with CoCl2 (e.g., 100 µM for 4-8 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation.[1]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualization of HIF-1α Stabilization Pathway

HIF1a_Stabilization cluster_inhibition Enzyme Inhibition cluster_hif_regulation HIF-1α Regulation cluster_downstream Downstream Effects Inhibitor This compound SDH Succinate Dehydrogenase Inhibitor->SDH Inhibits Succinate Succinate Accumulation SDH->Succinate Leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits HIF1a_p HIF-1α (hydroxylated) PHD->HIF1a_p Hydroxylates HIF-1α HIF1a_s HIF-1α (stabilized) PHD->HIF1a_s Stabilization VHL VHL E3 Ligase HIF1a_p->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1b HIF-1β HIF1a_s->HIF1b Dimerizes with HRE Hypoxia Response Elements (HREs) HIF1b->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates

Caption: HIF-1α stabilization via PHD inhibition.

Metabolic Tracer Studies

Application:

Isotopically labeled this compound (e.g., with 13C) can be used as a tracer to follow its metabolic fate within cells. This allows for the investigation of its uptake, conversion to other metabolites, and its contribution to various metabolic pathways.

Experimental Protocol: General Workflow for a 13C-Tracer Experiment

This protocol provides a general workflow for using 13C-labeled this compound to trace its metabolic fate.

Materials:

  • 13C-labeled this compound

  • Cell line of interest and appropriate culture medium

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired density.

    • Replace the standard medium with a medium containing 13C-labeled this compound at a known concentration.

    • Incubate the cells for various time points to monitor the dynamic labeling of downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent.

    • Scrape the cells and collect the cell extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using LC-MS to separate and identify the metabolites.

    • The mass spectrometer will detect the mass shift in metabolites that have incorporated the 13C label from the tracer.

  • Data Analysis:

    • Identify and quantify the isotopologues of various metabolites.

    • Determine the fractional contribution of this compound to the carbon backbone of downstream metabolites.

    • Use metabolic flux analysis software to model the flow of carbon through the metabolic network.

Visualization of Metabolic Tracer Workflow

Metabolic_Tracer_Workflow Start Start with Cultured Cells Label Introduce 13C-labeled This compound Start->Label Incubate Incubate for Defined Time Points Label->Incubate Quench Quench Metabolism & Extract Metabolites Incubate->Quench LCMS LC-MS Analysis Quench->LCMS Analysis Data Analysis & Metabolic Flux Modeling LCMS->Analysis End Determine Metabolic Fate Analysis->End

Caption: Workflow for metabolic tracer studies.

References

Application Notes and Protocols for 2,2-Dimethylsuccinic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Introduction

2,2-Dimethylsuccinic acid is a dicarboxylic acid that serves as a valuable tool in various laboratory settings. Its unique structure, featuring gem-dimethyl groups on the succinic acid backbone, imparts specific chemical and physical properties that make it a subject of interest in biochemical and metabolic research. These application notes provide an overview of its use as an enzyme inhibitor and detail protocols for its application and quantification.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[1]
Molecular Weight146.14 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point140.5 °C[1]
Solubility70 mg/mL in water at 14 °C; Soluble in DMSO[1]

Applications in Research

Enzyme Inhibition: Carboxypeptidase A

This compound is recognized as a potent inhibitor of carboxypeptidases, particularly carboxypeptidase A (CPA).[2] Carboxypeptidases are zinc-containing metalloproteases that cleave the C-terminal peptide bond of proteins and peptides. Inhibition of these enzymes is a key area of research for understanding their physiological roles and for the development of therapeutic agents.

Proposed Inhibitory Mechanism of this compound on Carboxypeptidase A

G cluster_0 Carboxypeptidase A Active Site cluster_1 Experimental Workflow CPA Carboxypeptidase A (CPA) Product Cleaved Peptide CPA->Product Catalysis Substrate Peptide Substrate Substrate->CPA Binding Inhibitor This compound Inhibitor->CPA Competitive Inhibition Assay_Setup Prepare Assay Mixture (CPA, Buffer) Add_Inhibitor Add this compound (Varying Concentrations) Assay_Setup->Add_Inhibitor Add_Substrate Add Substrate (e.g., Hippuryl-L-phenylalanine) Add_Inhibitor->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measurement Measure Product Formation (Spectrophotometry) Incubation->Measurement Data_Analysis Calculate Ki Measurement->Data_Analysis G A Prepare Stock Solutions (Enzyme, Inhibitor, Substrate) B Set up 96-well plate with buffer and inhibitor dilutions A->B C Add Carboxypeptidase A to wells B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction by adding substrate D->E F Measure absorbance kinetically E->F G Calculate initial velocities (V₀) F->G H Plot data (e.g., Lineweaver-Burk) G->H I Determine Ki value H->I

References

Application Notes and Protocols: Synthesis of 2,2-Dimethylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key derivatives of 2,2-dimethylsuccinic acid, a versatile building block in organic synthesis. The unique steric properties imparted by the gem-dimethyl group make its derivatives valuable precursors in the development of specialty polymers, liquid crystals, corrosion inhibitors, and chiral compounds for pharmaceuticals. A notable application is in the synthesis of HIV maturation inhibitors, such as Bevirimat.

I. Synthesis of 2,2-Dimethylsuccinic Anhydride

2,2-Dimethylsuccinic anhydride is a key intermediate for the preparation of esters and amides. It can be synthesized from this compound through dehydration using acetic anhydride.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 50 g of this compound and 70 ml of acetic anhydride.

  • Heat the mixture at 140°C for 3 hours under reflux.

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

  • The residue is then subjected to vacuum distillation to yield 2,2-dimethylsuccinic anhydride.

Quantitative Data
ParameterValueReference
Yield37 g[1]
Purity>98%
Melting Point29-31 °C
Boiling Point219-220 °C
Characterization Data
Derivative1H NMR (CDCl3)13C NMR (CDCl3)
2,2-Dimethylsuccinic Anhydrideδ 2.85 (s, 2H), 1.35 (s, 6H)δ 175.0, 45.0, 38.0, 24.0

II. Synthesis of Dimethyl 2,2-Dimethylsuccinate

The dimethyl ester of this compound is a common precursor for further functionalization, such as alkylation and acylation at the α-position to the ester.

Experimental Protocol

Materials:

  • This compound

  • Dry methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 4.0 g (27.4 mmol) of this compound in 50 mL of dry methanol in a round-bottom flask.

  • Add 15 drops of concentrated sulfuric acid to the solution.

  • Heat the solution at reflux for 5 hours under anhydrous conditions.

  • Concentrate the solution to near dryness using a rotary evaporator.

  • Redissolve the oily residue in ethyl acetate.

  • Wash the ethyl acetate solution successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to afford dimethyl 2,2-dimethylsuccinate as a colorless oil.

Quantitative Data
ParameterValueReference
YieldQuantitative[2]
PuritySufficient for subsequent use without further purification[2]
Characterization Data
Derivative1H NMR (CDCl3, 200 MHz)Mass Spectrum (m/z)
Dimethyl 2,2-Dimethylsuccinateδ 1.27 (s, 6H), 2.60 (s, 2H), 3.66 (s, 3H), 3.70 (s, 3H)174 (M+), 143, 115, 101, 73

III. Synthesis of this compound Amides

Amide derivatives of this compound can be prepared by reacting 2,2-dimethylsuccinic anhydride with a primary or secondary amine. The following is a general protocol for the synthesis of a diamide.

Experimental Protocol

Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Primary or secondary amine (e.g., diethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 1 equivalent of 2,2-dimethylsuccinic anhydride in an anhydrous solvent in a round-bottom flask.

  • Add a slight excess (2.2 equivalents) of the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude diamide.

  • Purify the product by recrystallization or column chromatography if necessary.

IV. Application in Drug Development: Synthesis of Bevirimat Analogues

The 2,2-dimethylsuccinyl moiety is a key structural feature in the HIV maturation inhibitor Bevirimat. In the synthesis of Bevirimat and its analogues, 2,2-dimethylsuccinic anhydride is used to introduce this group onto a hydroxyl function of a core scaffold, such as betulinic acid.

Visualizations

Synthesis Workflow for this compound Derivatives

Synthesis_Workflow A This compound B 2,2-Dimethylsuccinic Anhydride A->B Acetic Anhydride, 140°C C Dimethyl 2,2-Dimethylsuccinate A->C Methanol, H₂SO₄ (cat.), reflux D 2,2-Dimethylsuccinic Acid Amide B->D Amine (R₂NH), Solvent E Alkylated/Acylated Derivatives C->E 1. LDA 2. Alkyl/Acyl Halide

Caption: General synthetic routes to key derivatives of this compound.

Logical Relationship of Derivatives

Derivatives_Relationship Start This compound Anhydride Anhydride Formation Start->Anhydride Esterification Esterification Start->Esterification Amidation Amidation Anhydride->Amidation FurtherFunc Further Functionalization (Alkylation/Acylation) Esterification->FurtherFunc

Caption: Logical progression for the synthesis of this compound derivatives.

Note on Signaling Pathways: Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest that this compound or its simple derivatives are direct modulators of specific cellular signaling pathways such as MAPK or NF-κB. Their primary role in a biological context, as seen with the HIV inhibitor Bevirimat, is as a structural component of a larger bioactive molecule, where the overall structure dictates the interaction with biological targets, rather than the 2,2-dimethylsuccinate moiety acting as an independent signaling modulator. Therefore, a diagram depicting a specific signaling pathway is not applicable at this time. The provided diagrams illustrate the synthetic and logical relationships in the preparation of these valuable chemical intermediates.

References

Application Notes and Protocols for the Use of 2,2-Dimethylsuccinic Acid in the Formation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.

2,2-Dimethylsuccinic acid, a dicarboxylic acid with sterically hindering methyl groups, presents an interesting ligand for the synthesis of novel MOFs. The presence of these methyl groups can influence the coordination environment of the metal centers, leading to unique framework topologies and potentially enhancing properties such as hydrophobicity and stability. This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this compound, based on published research.

I. Synthesis of Erbium(III)-Based Metal-Organic Frameworks

Two distinct erbium(III)-based polymeric frameworks have been successfully synthesized using the 2,2-dimethylsuccinate (dms) ligand under different hydrothermal conditions. These compounds, designated as Er-dms-1 and Er-dms-2 , exhibit different crystal structures and thermal stabilities, highlighting the influence of synthesis parameters on the final product.

A. Quantitative Data Summary
PropertyEr-dms-1 ([Er₂(dms)₃(H₂O)₄])Er-dms-2 ([Er₂(dms)₃(H₂O)])
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 5.850611.1794
b (Å) 9.801918.2208
c (Å) 11.974712.7944
α (°) ** 70.14590
β (°) 80.234112.4270
γ (°) **89.71590
Synthesis Temp. 100 °C180 °C
Thermal Stability Decomposes above 300 °CStable up to 400 °C
B. Experimental Protocols

1. Synthesis of Er-dms-1

  • Reactants:

    • Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

    • This compound (H₂dms)

    • Deionized water

  • Procedure:

    • Dissolve stoichiometric amounts of ErCl₃·6H₂O and H₂dms in deionized water.

    • The resulting solution is placed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 100 °C and maintained at this temperature for 72 hours.

    • After cooling to room temperature, pinkish crystals of Er-dms-1 are collected by filtration, washed with deionized water and ethanol, and dried in air.

2. Synthesis of Er-dms-2

  • Reactants:

    • Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

    • This compound (H₂dms)

    • Deionized water

  • Procedure:

    • Follow the same initial procedure as for Er-dms-1.

    • Heat the autoclave to 180 °C and maintain this temperature for 72 hours.

    • After cooling to room temperature, pinkish crystals of Er-dms-2 are collected by filtration, washed with deionized water and ethanol, and dried in air.

C. Structural Insights and Logical Relationships

The synthesis of these two distinct Er(III)-dms frameworks is a clear example of thermodynamic versus kinetic control. At a lower temperature (100 °C), the kinetically favored product, Er-dms-1, is formed. At a higher temperature (180 °C), the system has enough energy to overcome the activation barrier to form the thermodynamically more stable product, Er-dms-2.

G cluster_reactants Reactants cluster_synthesis Hydrothermal Synthesis cluster_products Products ErCl3 ErCl₃·6H₂O S100 100 °C, 72h ErCl3->S100 S180 180 °C, 72h ErCl3->S180 H2dms This compound H2dms->S100 H2dms->S180 Erdms1 Er-dms-1 (Kinetic Product) S100->Erdms1 Erdms2 Er-dms-2 (Thermodynamic Product) S180->Erdms2

Synthesis pathways for Erbium-based MOFs.

II. Synthesis of a Zinc(II) Mixed-Ligand Coordination Polymer

A two-dimensional zinc(II) coordination polymer has been synthesized using 2,2-dimethylsuccinate and 4,4'-bipyridine as mixed ligands. This example demonstrates the use of this compound in conjunction with a secondary linker to build more complex architectures.

A. Quantitative Data Summary
Property{[Zn₂(C₆H₈O₄)₂(C₁₀H₈N₂) (H₂O)]·2H₂O}n
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.935(2)
b (Å) 14.782(3)
c (Å) 11.213(2)
**β (°) **115.13(3)
Luminescence Blue photoluminescence in the solid state at room temperature
B. Experimental Protocol
  • Reactants:

    • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (H₂dms)

    • 4,4'-Bipyridine (bipy)

    • Deionized water

  • Procedure:

    • A mixture of Zn(NO₃)₂·6H₂O, H₂dms, and bipy in a molar ratio of 1:1:1 is dissolved in deionized water.

    • The solution is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 160 °C for 72 hours.

    • After slow cooling to room temperature, colorless block-shaped crystals are obtained.

    • The crystals are collected by filtration, washed with deionized water, and dried in air.

C. Structural Assembly Workflow

In this mixed-ligand system, the 2,2-dimethylsuccinate ligands bridge the zinc(II) centers to form one-dimensional chains. These chains are then cross-linked by the 4,4'-bipyridine ligands, extending the structure into a two-dimensional layered network.

G cluster_components Components cluster_assembly Self-Assembly Process Zn Zn(II) ions Chain 1D Chains (Zn-DMS) Zn->Chain DMS 2,2-Dimethylsuccinate DMS->Chain Bipy 4,4'-Bipyridine Layer 2D Layers (Chains + Bipy) Bipy->Layer Chain->Layer

Assembly of the Zn(II) mixed-ligand MOF.

III. Potential Applications and Considerations

The incorporation of the sterically bulky 2,2-dimethylsuccinate ligand can lead to several desirable properties in the resulting MOFs:

  • Increased Hydrophobicity: The methyl groups can create a more hydrophobic pore environment, which could be advantageous for applications in humid environments or for the selective adsorption of nonpolar molecules.

  • Modified Pore Geometry: The steric hindrance of the ligand can prevent the formation of highly dense structures, potentially leading to larger pores or frameworks with unique topologies.

  • Luminescent Properties: As demonstrated with the zinc(II) coordination polymer, MOFs incorporating this compound can exhibit interesting photoluminescent properties, making them potential candidates for sensing and imaging applications.

Researchers and drug development professionals should consider the following when working with this compound for MOF synthesis:

  • Solubility: The solubility of this compound and the resulting MOFs should be carefully considered for specific applications, particularly in biological systems.

  • Synthesis Optimization: The reaction conditions (temperature, time, solvent, and pH) can significantly impact the final product, as seen with the erbium-based MOFs. Systematic optimization of these parameters is crucial for obtaining the desired phase and crystallinity.

  • Characterization: Thorough characterization using techniques such as single-crystal and powder X-ray diffraction, thermogravimetric analysis, and gas sorption analysis is essential to fully understand the structure and properties of the synthesized materials.

These application notes and protocols provide a starting point for the exploration of this compound in the exciting field of metal-organic frameworks. The unique structural features imparted by this ligand are likely to lead to the discovery of new materials with novel and useful properties.

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylsuccinic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethylsuccinic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A2: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Reduce solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool slowly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Check solvent system: Ensure you are using an appropriate solvent system. For this compound, ethanol/ether or ethanol/chloroform mixtures are often effective.[1]

Q3: My recrystallized this compound has a low melting point and appears oily. What could be the cause?

A3: An oily product or a depressed melting point often indicates the presence of impurities. Consider the following:

  • Incomplete removal of impurities: The chosen recrystallization solvent may not be optimal for excluding all impurities. A second recrystallization with a different solvent system might be necessary.

  • "Oiling out": The compound may be precipitating as a liquid phase instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, reheat the solution, add more of the "good" solvent to ensure complete dissolution, and allow it to cool more slowly.

Q4: Can I use column chromatography to purify this compound? What conditions should I use?

A4: Yes, column chromatography can be an effective purification method. Given the polar nature of the carboxylic acid groups, both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography: Use silica gel as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. To prevent streaking and improve peak shape, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.

  • Reversed-Phase Chromatography: C18-functionalized silica is a suitable stationary phase. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to suppress ionization.

Q5: Is sublimation a suitable method for purifying this compound?

A5: Sublimation is a viable method for purifying this compound, particularly for removing non-volatile or less volatile impurities. It is most effective for small-scale purifications. The compound can be sublimed by heating it under reduced pressure.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation - Solution is not saturated (too much solvent).- Cooling too rapidly.- Supersaturation.- Boil off some solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before further cooling.- Scratch the inner wall of the flask with a glass rod or add a seed crystal.
"Oiling Out" (Product separates as a liquid) - Cooling a highly concentrated solution too quickly.- Melting point of the solute is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil.- Add a small amount of additional "good" solvent.- Ensure slow cooling.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution to avoid bumping.
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Wash the collected crystals with a small amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause Solution
Poor Separation - Inappropriate mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.- For normal phase, adjust the ratio of polar to non-polar solvent.- For reversed phase, adjust the ratio of organic solvent to water.
Peak Tailing/Streaking (for carboxylic acids) - Interaction of the acidic protons with the stationary phase (especially silica gel).- Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid, formic acid) to the mobile phase to suppress deprotonation.
Compound Stuck on the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization from Ethanol/Diethyl Ether
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: While the ethanol solution is still warm, slowly add diethyl ether until the solution becomes slightly turbid. If too much ether is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Sublimation
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a pressure below the triple point of the compound.

  • Heating: Gently heat the apparatus. The temperature should be high enough to cause sublimation but below the melting point to avoid boiling. A temperature range of 77-92°C (350-365 K) has been reported for the sublimation of this compound.[2][3]

  • Collection: The purified compound will deposit as crystals on the cold finger of the apparatus.

  • Isolation: Once the sublimation is complete, carefully vent the apparatus and scrape the purified crystals from the cold finger.

Column Chromatography (General Guideline)
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). For normal phase silica gel, a starting point could be a mixture of ethyl acetate and hexanes with 0.5% acetic acid. For dicarboxylic acids, a mobile phase of benzene:acetic acid:water (50:40:10) on silica gel G has been reported.[4]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the column. For better resolution, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) is recommended.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient of increasing polarity can be used to speed up the elution of the compound after impurities have been washed off.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Appearance White crystalline solid[1]
Melting Point 138-142 °C
Solubility in Water 70 g/L (at 14 °C)[5]

Sublimation Thermodynamic Data

ParameterValue
Temperature Range for Vapor Pressure Measurement 350.11 K - 365.11 K
Standard Molar Enthalpy of Sublimation (ΔH°sub) 122.7 ± 2.7 kJ·mol⁻¹
Standard Molar Entropy of Sublimation (ΔS°sub) 241 ± 8 J·K⁻¹·mol⁻¹
Standard Molar Gibbs Energy of Sublimation (ΔG°sub) 50.8 ± 3.6 kJ·mol⁻¹
Data from thermodynamic studies on the sublimation of this compound.[3]

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filtration Hot Gravity Filtration (optional) dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities remove add_ether Add Diethyl Ether (anti-solvent) hot_filtration->add_ether cool Slow Cooling & Ice Bath add_ether->cool vac_filtration Vacuum Filtration cool->vac_filtration wash Wash with cold ether vac_filtration->wash dry Dry Crystals wash->dry pure_product Pure 2,2-Dimethylsuccinic Acid dry->pure_product

Caption: Workflow for the recrystallization of this compound.

logical_relationship_chromatography cluster_normal Normal Phase cluster_reversed Reversed Phase start Crude This compound decision Assess Impurity Polarity & Sample Size start->decision np_stationary Stationary Phase: Silica Gel decision->np_stationary Less Polar Impurities rp_stationary Stationary Phase: C18-Silica decision->rp_stationary More Polar Impurities np_mobile Mobile Phase: Non-polar/Polar Organic Mix + Acidic Modifier np_stationary->np_mobile np_elution Elution Order: Least Polar First np_mobile->np_elution rp_mobile Mobile Phase: Aqueous/Polar Organic Mix + Acidic Modifier rp_stationary->rp_mobile rp_elution Elution Order: Most Polar First rp_mobile->rp_elution

Caption: Decision logic for choosing a column chromatography method.

References

Technical Support Center: Synthesis of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylsuccinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and well-established method for synthesizing this compound is through the malonic ester synthesis. This involves the dialkylation of a malonic ester, typically diethyl malonate, with a methyl halide, followed by hydrolysis and decarboxylation of the resulting diethyl 2,2-dimethylmalonate. Another potential, though less detailed in readily available literature, route involves the oxidation of 2,2-dimethyl-1,4-butanediol.

Q2: I am getting a low yield in the alkylation step of the malonic ester synthesis. What are the possible causes and solutions?

A2: Low yields in the alkylation step are often due to incomplete deprotonation of the malonic ester, side reactions, or suboptimal reaction conditions. Here are some key factors to consider:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is crucial for the complete deprotonation of diethyl malonate. Sodium ethoxide in absolute ethanol is a standard choice. Ensure the ethanol is anhydrous, as water will consume the base and hinder enolate formation.

  • Reaction Temperature: The deprotonation is typically carried out at a moderate temperature (around 50°C) to ensure complete reaction without promoting side reactions. The subsequent alkylation with a methyl halide is often performed at or slightly above room temperature.

  • Stoichiometry: Using a slight excess of the base and alkylating agent can help drive the reaction to completion. However, a large excess of the alkylating agent can lead to undesired byproducts.

  • Purity of Reagents: Ensure that your diethyl malonate and methyl halide are pure. Impurities can interfere with the reaction.

Q3: What are the primary byproducts I should be aware of during the synthesis of diethyl 2,2-dimethylsuccinate?

A3: A major byproduct in the malonic ester synthesis is the mono-alkylated product, diethyl 2-methylmalonate.[1] This occurs if the second alkylation step is incomplete. Over-alkylation is generally not an issue with methyl halides due to steric hindrance. Incomplete reaction can also leave unreacted diethyl malonate. These byproducts can complicate purification, as their boiling points are relatively close to the desired product.

Q4: How can I optimize the hydrolysis of diethyl 2,2-dimethylsuccinate to maximize the yield of this compound?

A4: The hydrolysis of the diethyl ester to the dicarboxylic acid is a critical step. Both acidic and basic hydrolysis can be employed, with basic hydrolysis (saponification) often being preferred for its efficiency.

  • Base Selection: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution are commonly used.

  • Reaction Conditions: Refluxing the ester with an excess of the base is typically required to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting ester spot disappears.

  • Work-up: After hydrolysis, the reaction mixture needs to be acidified to protonate the dicarboxylate salt and precipitate the this compound. Careful pH adjustment is important for maximizing precipitation.

Q5: What is the best method for purifying the final this compound product?

A5: Recrystallization is the most effective method for purifying solid this compound. The choice of solvent is crucial for obtaining high purity crystals. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallizing this compound include ethanol/ether or ethanol/chloroform mixtures.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of diethyl 2,2-dimethylsuccinate Incomplete deprotonation of diethyl malonate.Use a strong, anhydrous base like sodium ethoxide in absolute ethanol. Ensure all glassware is thoroughly dried.
Side reaction forming mono-methylated product.Ensure addition of the second equivalent of methyl halide is done after the first alkylation is complete. Monitor the reaction by TLC.
Loss of volatile methyl halide.Use a reflux condenser and ensure the reaction is well-sealed. Consider using a sealed tube for the reaction if necessary.
Incomplete hydrolysis of the diethyl ester Insufficient base or reaction time.Use a significant excess of KOH or NaOH and ensure the mixture is refluxed until the starting material is no longer visible by TLC.
Steric hindrance slowing down the reaction.Increase the reflux time and consider using a co-solvent like ethanol to improve solubility.
Difficulty in isolating this compound after hydrolysis Incorrect pH during work-up.Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2 to ensure complete protonation and precipitation of the dicarboxylic acid.
Product remains dissolved in the aqueous layer.If the product is not precipitating, try concentrating the aqueous solution or extracting with an organic solvent like diethyl ether after acidification.
Product is an oil or fails to crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization. Ensure the correct solvent system is used for recrystallization.
Product is hygroscopic.Dry the purified product thoroughly under vacuum.

Experimental Protocols

Synthesis of Diethyl 2,2-Dimethylsuccinate via Malonic Ester Synthesis

This protocol is adapted from standard procedures for malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Methyl iodide (or methyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add diethyl malonate (1 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add methyl iodide (2.2 equivalents) dropwise. The reaction mixture may warm up; maintain the temperature with a water bath if necessary.

  • After the addition of methyl iodide, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude diethyl 2,2-dimethylsuccinate by vacuum distillation.

Hydrolysis of Diethyl 2,2-Dimethylsuccinate

Materials:

  • Diethyl 2,2-dimethylsuccinate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,2-dimethylsuccinate (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and continue heating for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH ~2.

  • The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.[2]

Data Presentation

Synthesis Step Parameter Recommended Value/Condition Expected Yield Range
Alkylation BaseSodium Ethoxide70-85%
Alkylating AgentMethyl Iodide
SolventAbsolute Ethanol
TemperatureReflux
Hydrolysis BasePotassium Hydroxide85-95%
SolventEthanol/Water
TemperatureReflux
Purification MethodRecrystallization>98% purity
SolventEthanol/Ether or Ethanol/Chloroform[2]

Visualizations

SynthesisWorkflow cluster_alkylation Step 1: Dialkylation cluster_hydrolysis Step 2: Hydrolysis DEM Diethyl Malonate DEDMS Diethyl 2,2-Dimethylsuccinate DEM->DEDMS 1. Deprotonation 2. Alkylation (x2) NaOEt Sodium Ethoxide (Base) MeI Methyl Iodide (Alkylating Agent) DMSA This compound DEDMS->DMSA Saponification KOH KOH (Base) H3O H3O+ (Acidification)

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_diagnosis Diagnosis cluster_solutions_alkylation Alkylation Solutions cluster_solutions_hydrolysis Hydrolysis Solutions Start Low Yield of This compound CheckAlkylation Check Alkylation Step (TLC/GC-MS of crude ester) Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step (TLC of reaction mixture) Start->CheckHydrolysis IncompleteDeprotonation Incomplete Deprotonation? CheckAlkylation->IncompleteDeprotonation SideReactions Side Reactions? CheckAlkylation->SideReactions IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis PurificationIssues Purification Issues? CheckHydrolysis->PurificationIssues UseAnhydrous Use anhydrous solvent/reagents IncompleteDeprotonation->UseAnhydrous Yes OptimizeBase Optimize base stoichiometry IncompleteDeprotonation->OptimizeBase Yes ControlTemp Control reaction temperature SideReactions->ControlTemp Yes IncreaseTimeBase Increase reaction time or base amount IncompleteHydrolysis->IncreaseTimeBase Yes CheckpH Ensure proper acidification (pH ~2) PurificationIssues->CheckpH Yes Recrystallize Optimize recrystallization solvent system PurificationIssues->Recrystallize Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability of 2,2-Dimethylsuccinic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Dimethylsuccinic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a white crystalline solid that is stable at room temperature when stored in a closed container. It is incompatible with strong oxidizing agents, strong acids, and strong bases, as reactions with these can lead to decomposition.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store solid this compound at room temperature in a dry, well-ventilated area. Solutions should be prepared fresh for optimal results. If storage of a stock solution is necessary, it is best to store it at -20°C or -80°C for extended periods.

Q3: Is this compound susceptible to degradation under acidic or basic conditions?

A3: Yes, as a dicarboxylic acid, this compound can undergo hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q4: How does temperature affect the stability of this compound?

A4: While stable at room temperature, elevated temperatures can lead to thermal decomposition of this compound. The exact decomposition temperature and products can vary, but dicarboxylic acids, in general, may undergo decarboxylation or other degradation pathways upon heating.

Q5: What are the expected degradation products of this compound?

A5: Under forced degradation conditions, potential degradation products can arise from hydrolysis of the carboxylic acid groups, decarboxylation, or oxidation. The exact nature of the degradation products will depend on the specific stress conditions (pH, temperature, oxidizing agent) applied.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC Analysis
  • Possible Cause A: Secondary Interactions with Stationary Phase. Dicarboxylic acids can exhibit peak tailing due to interactions between the carboxyl groups and residual silanols on the silica-based column packing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the carboxylic acid groups, reducing their interaction with silanols and improving peak shape.[1][2][3][4]

      • Use a Different Column: Employing a column with a highly end-capped stationary phase or a different chemistry (e.g., a polymer-based column) can minimize silanol interactions.

  • Possible Cause B: Analyte Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject.

  • Possible Cause C: Inappropriate Injection Solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Inconsistent Retention Times in HPLC
  • Possible Cause A: Fluctuations in Mobile Phase pH. The retention time of dicarboxylic acids is highly sensitive to the pH of the mobile phase due to changes in their ionization state.[2][3][4]

    • Solution:

      • Use a Buffered Mobile Phase: Employ a buffer system to maintain a stable pH throughout the analysis.

      • Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal.

  • Possible Cause B: Temperature Fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Low Solubility in Organic Solvents
  • Possible Cause: this compound, being a polar molecule, has limited solubility in many non-polar organic solvents.

    • Solution:

      • Solvent Selection: Use more polar organic solvents such as methanol, ethanol, or acetonitrile. For some applications, mixtures of organic solvents with water may be necessary to achieve the desired solubility.[5][6][7][8]

      • pH Adjustment: For solubility in aqueous-organic mixtures, adjusting the pH to deprotonate the carboxylic acids (increase pH) can enhance solubility.

Issue 4: Potential for Metal Chelation
  • Possible Cause: Dicarboxylic acids can act as chelating agents for metal ions. This can be a concern if metal-containing reagents or hardware are used in the experimental setup, potentially leading to unexpected catalytic degradation or interference in assays.[9][10][11][12][13]

    • Solution:

      • Use High-Purity Reagents: Utilize reagents with low metal content.

      • Consider System Inertness: For sensitive applications, consider using PEEK or other metal-free tubing and fittings in your HPLC or reaction setup.

      • Add a Competing Chelator: In some cases, adding a strong chelating agent like EDTA can sequester trace metal ions, preventing their interaction with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 100°C) for a specified period.

    • At the end of the period, dissolve the solid in a known volume of solvent for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Quantify the amount of remaining this compound and any degradation products formed.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (60°C) stock->thermal Expose to hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples quant Quantify Parent & Degradants hplc->quant pathway Identify Degradation Pathways quant->pathway

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Logical Relationship for HPLC Method Development

HPLC_Method_Development cluster_input Inputs cluster_optimization Optimization Parameters cluster_output Outputs analyte This compound & Degradants ph Mobile Phase pH analyte->ph Ionization state column C18 Column gradient Gradient Profile column->gradient Retention solvents Aqueous/Organic Solvents solvents->gradient resolution Good Resolution ph->resolution peak_shape Symmetrical Peaks ph->peak_shape gradient->resolution runtime Reasonable Runtime gradient->runtime temp Column Temperature temp->resolution Metabolic_Pathway FA Fatty Acids Metabolism Fatty Acid Metabolism FA->Metabolism DMSA This compound (as a methyl-branched fatty acid) Metabolism->DMSA can be a substrate/product Energy Energy Production (e.g., TCA Cycle) Metabolism->Energy Transport Lipid Transport Metabolism->Transport DMSA->Metabolism

References

Technical Support Center: Purification of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from 2,2-Dimethylsuccinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound can originate from the synthetic route employed. Based on typical syntheses, such as the alkylation of malonic esters followed by hydrolysis and decarboxylation, impurities may include:

  • Unreacted Starting Materials: Such as diethyl 2,2-dimethylsuccinate or 2,2-dimethylsuccinonitrile.

  • Byproducts of Side Reactions: Including mono-esterified products or products of incomplete hydrolysis.

  • Reagents and Solvents: Residual acids or bases used for hydrolysis, and organic solvents from extraction and purification steps (e.g., ethanol, ether, ethyl acetate, hexane).

  • Other Organic Acids: In bio-based production routes, impurities can include other organic acids like formic, acetic, lactic, and malic acids.[1]

Q2: What is the expected purity of this compound after a single purification step?

A2: The expected purity depends on the initial purity of the crude product and the purification method chosen. A single recrystallization can often increase the purity to >98%. For higher purity requirements (e.g., >99.5%), a second recrystallization or column chromatography may be necessary.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the main compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: Pure this compound has a distinct melting point. A broad or depressed melting point range is indicative of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used, particularly after derivatization, to identify and quantify volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent. 3. Presence of insoluble impurities.1. Add more hot solvent in small portions until the product dissolves. Avoid a large excess to maximize yield. 2. Ensure you are using a suitable solvent system (e.g., ethanol/ether, ethanol/chloroform). Perform small-scale solubility tests if necessary. 3. If the desired product has dissolved and solid impurities remain, perform a hot filtration to remove them.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated. 3. High concentration of impurities.1. Use a lower-boiling point solvent or a solvent pair. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. 3. Consider a preliminary purification step like a solvent wash or flash chromatography to remove the bulk of the impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with warm solvent. 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Cool the crystallization mixture in an ice bath for a sufficient amount of time to maximize crystal formation.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks or "tails" on the column. 1. The compound is very polar and interacts strongly with the silica gel. 2. The sample is overloaded. 3. Inappropriate mobile phase.1. Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid groups. 2. Reduce the amount of crude material loaded onto the column. 3. Optimize the mobile phase composition using TLC. A more polar solvent system may be required.
Poor separation of impurities. 1. Inappropriate mobile phase polarity. 2. Column was not packed properly. 3. The Rf values of the compound and impurity are too close.1. Use a less polar mobile phase or a gradient elution to improve separation. An Rf value of 0.2-0.3 for the target compound is often ideal for good separation. 2. Ensure the silica gel is packed uniformly without any cracks or channels. 3. If the impurities are very close in polarity, a different chromatographic technique (e.g., reversed-phase chromatography) or recrystallization may be more effective.
Compound does not elute from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

Data Presentation

The following tables summarize the common impurities found in this compound and the expected purity after applying different purification methods.

Table 1: Common Impurities in this compound

Impurity ClassSpecific ExamplesTypical Origin
Starting Materials Diethyl 2,2-dimethylsuccinate, 2,2-DimethylsuccinonitrileIncomplete reaction
Reaction Byproducts Mono-hydrolyzed ester, polymeric materialsSide reactions during synthesis
Reagents Sodium hydroxide, hydrochloric acid, sulfuric acidWorkup and hydrolysis steps
Solvents Ethanol, diethyl ether, chloroform, ethyl acetate, hexaneExtraction and purification steps
Related Organic Acids Succinic acid, 2-methylsuccinic acidImpurities in starting materials or side reactions

Table 2: Purity of this compound After Purification

Purification MethodInitial Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)
Recrystallization 90 - 9598 - 99> 99.5
Flash Column Chromatography 85 - 95> 99N/A

Note: The purity values are typical and can vary depending on the nature and amount of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Diethyl Ether Solvent System

This protocol is suitable for purifying this compound from non-polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir the mixture while heating it gently on a hot plate.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and the receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask is at room temperature, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to stand undisturbed at room temperature for crystallization to occur. For maximum yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (m.p. ~141-143 °C).

Protocol 2: Purification of this compound by Flash Column Chromatography

This method is effective for separating impurities with different polarities from the desired product.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is uniform and free of cracks.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • To improve the peak shape and reduce tailing, 0.1-1% of acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified this compound under vacuum.

Visualization

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

G crude Crude this compound recrystallization Recrystallization crude->recrystallization High Initial Purity chromatography Flash Column Chromatography crude->chromatography Low Initial Purity / Complex Mixture pure Pure this compound (>99%) recrystallization->pure chromatography->pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

This diagram outlines the decision-making process for troubleshooting common recrystallization problems.

G start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield successful Successful Crystallization start->successful add_seed Add Seed Crystal / Scratch Flask no_crystals->add_seed Supersaturated? concentrate Concentrate Solution no_crystals->concentrate Too much solvent? slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent / Use Solvent Pair oiling_out->change_solvent check_solvent_amount Check for Excess Solvent low_yield->check_solvent_amount wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 2,2-Dimethylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-dimethylsuccinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing derivatives of this compound?

A1: The primary derivatives are the corresponding anhydride and esters.

  • 2,2-Dimethylsuccinic Anhydride: This is typically synthesized by the dehydration of this compound, often using a dehydrating agent like acetic anhydride.[1] The reaction involves heating the mixture, followed by removal of the acetic acid and excess acetic anhydride, and purification by vacuum distillation.[1]

  • Dimethyl 2,2-Dimethylsuccinate: A straightforward method for synthesizing the dimethyl ester is the Fischer esterification of this compound. This involves refluxing the acid in dry methanol with a catalytic amount of concentrated sulfuric acid.[2]

  • Alkylated Derivatives: Further derivatives can be created by alkylating the enolate of a 2,2-dimethylsuccinate ester.[2][3] This allows for the introduction of various substituents at the 3-position.

Q2: What are the key physical and chemical properties of this compound and its anhydride?

A2: Key properties are summarized in the table below.

PropertyThis compound2,2-Dimethylsuccinic Anhydride
Molecular Formula C6H10O4[4]C6H8O3[5]
Molecular Weight 146.14 g/mol [4]128.13 g/mol [5]
Appearance Solid[4]Colorless to pale yellow liquid or solid[6]
Melting Point 140.5 °C[4]29-31 °C[5]
Boiling Point Not specified219-220 °C[5]
Solubility 70 mg/mL in water at 14 °C[4]Soluble in organic solvents like acetone and ether; less soluble in water.[6]
Reactivity A stable dicarboxylic acid.[7]The anhydride is reactive and susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of moisture.[6]

Q3: What safety precautions should be taken when working with 2,2-dimethylsuccinic anhydride?

A3: 2,2-Dimethylsuccinic anhydride can be irritating to the skin, eyes, and respiratory system.[6][8] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store in a cool, dry place to prevent hydrolysis.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Dimethyl 2,2-Dimethylsuccinate

Q: I am getting a low yield of dimethyl 2,2-dimethylsuccinate from the esterification of this compound. What could be the cause?

A: Low yields in Fischer esterification are often due to an incomplete reaction or losses during workup.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reflux Time: Ensure the reaction is refluxed for an adequate duration. A typical reported time is 5 hours.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Catalyst Amount: While catalytic, an insufficient amount of sulfuric acid may lead to slow reaction rates.

    • Water Contamination: The presence of water can shift the equilibrium back towards the starting materials. Use dry methanol and glassware.

  • Workup Losses:

    • Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after neutralization. Use a suitable organic solvent like ethyl acetate.[2]

    • Premature Precipitation: If the product is not fully dissolved during the washing steps, it can be lost.

Issue 2: Unexpected Side Products in the Alkylation of Dimethyl 2,2-Dimethylsuccinate

Q: During the alkylation of dimethyl 2,2-dimethylsuccinate using a strong base and an alkyl halide, I am observing multiple products and a low yield of the desired C-alkylated product. What are the likely side reactions?

A: The alkylation of ester enolates can be prone to several side reactions.

Common Side Reactions:

  • Claisen Condensation: The ester enolate can react with another molecule of the starting ester, leading to a β-keto ester dimer. This can be minimized by using a strong, non-nucleophilic base and adding the alkylating agent promptly after enolate formation.[3]

  • O-Alkylation: The enolate is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can still occur.[3]

  • Elimination Reactions: The enolate can undergo elimination to form a ketene.[3]

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to ensure complete and rapid deprotonation.[3]

  • Low Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to minimize side reactions like Claisen condensation and elimination.[3]

  • Reaction Time: Keep the time between deprotonation and the addition of the electrophile (alkyl halide) as short as possible.[3]

  • Purity of Reagents: Ensure all reagents and solvents are anhydrous, as water will quench the enolate.

Issue 3: Formation of a Diester Byproduct During Reaction of 2,2-Dimethylsuccinic Anhydride with an Alcohol

Q: I am trying to synthesize a hemiester by reacting 2,2-dimethylsuccinic anhydride with an alcohol, but I am also forming a significant amount of the diester. How can I favor the formation of the hemiester?

A: The formation of a diester alongside the expected hemiester is a known side reaction in the acylation of alcohols with succinic anhydride.[9]

Influencing Factors and Solutions:

  • Reaction Stoichiometry: Use a controlled amount of the alcohol (closer to a 1:1 molar ratio with the anhydride) to reduce the likelihood of the initially formed hemiester being further esterified.

  • Solvent Choice: The choice of solvent can significantly impact the product distribution. For instance, in some lipase-catalyzed reactions with succinic anhydride, tetrahydrofuran (THF) favored the formation of the hemiester, while acetonitrile led to a higher proportion of the diester.[9] Experiment with different solvents to optimize for the desired product.

  • Reaction Time and Temperature: Monitor the reaction progress closely. The hemiester may form initially and then be converted to the diester over time. Shorter reaction times or lower temperatures might favor the hemiester.

Experimental Protocols

Synthesis of Dimethyl 2,2-Dimethylsuccinate [2]

  • Dissolve this compound (e.g., 4.0 g, 27.4 mmol) in dry methanol (50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 15 drops).

  • Heat the solution at reflux under anhydrous conditions for 5 hours.

  • After cooling, concentrate the solution using a rotary evaporator.

  • Redissolve the oily residue in ethyl acetate.

  • Wash the organic solution successively with saturated sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter and remove the solvent under reduced pressure to yield dimethyl 2,2-dimethylsuccinate.

Alkylation of Dimethyl 2,2-Dimethylsuccinate (General Procedure based on[2])

  • Prepare a solution of a strong, non-nucleophilic base (e.g., LDA) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C).

  • Slowly add a solution of dimethyl 2,2-dimethylsuccinate in the same solvent to the base solution to form the enolate.

  • After a short period, add the alkylating agent (e.g., an alkyl bromide).

  • Allow the reaction to proceed at a low temperature, then warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product, typically by chromatography.

Visualizations

Synthesis_Pathway cluster_acid Starting Material cluster_derivatives Primary Derivatives cluster_alkylation Further Derivatization Acid This compound Anhydride 2,2-Dimethylsuccinic Anhydride Acid->Anhydride Acetic Anhydride, Heat [3] Ester Dimethyl 2,2-Dimethylsuccinate Acid->Ester MeOH, H2SO4 (cat.), Reflux [1] Alkylated_Ester 3-Substituted-2,2- dimethylsuccinate Ester->Alkylated_Ester 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) [1]

Caption: Synthesis pathways for key derivatives of this compound.

Troubleshooting_Alkylation Start Ester Enolate of Dimethyl 2,2-Dimethylsuccinate Desired_Product Desired C-Alkylated Product Start->Desired_Product + R-X (Alkyl Halide) [1] Side_Product1 Claisen Condensation Product Start->Side_Product1 + Starting Ester [2] Side_Product2 O-Alkylated Product Start->Side_Product2 + R-X (at Oxygen) [2] Side_Product3 Ketene (via Elimination) Start->Side_Product3 Elimination [2]

Caption: Potential side reactions during the alkylation of a 2,2-dimethylsuccinate ester enolate.

Anhydride_Reaction Start 2,2-Dimethylsuccinic Anhydride + Alcohol (R-OH) Hemiester Hemiester Product Start->Hemiester Ring Opening Diester Diester Side Product Hemiester->Diester + Alcohol (R-OH) (Further Acylation) [11]

Caption: Reaction of 2,2-dimethylsuccinic anhydride with an alcohol, showing the formation of both hemiester and diester products.

References

Technical Support Center: 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 2,2-Dimethylsuccinic acid in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a dicarboxylic acid with the chemical formula C₆H₁₀O₄. It is a white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

Data Presentation: Properties of this compound

PropertyValueSource
Molecular Weight 146.14 g/mol
Melting Point 138-142 °C[1]
Solubility in Water 70 mg/mL at 14 °C[2]
Solubility in DMSO ≥14.6 mg/mL[3]
Solubility in Ethanol ≥50.7 mg/mL[3]
Appearance White crystalline powder[1]
CAS Number 597-43-3

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3] For powdered forms, storage at -20°C can ensure stability for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[4] It is advisable to avoid repeated freeze-thaw cycles of solutions.[4]

3. What personal protective equipment (PPE) should be used when handling this compound?

It is crucial to use appropriate personal protective equipment (PPE) when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust mask or respirator, especially when handling the powder form to avoid inhalation.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

4. What are the primary hazards associated with this compound?

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation if inhaled. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

5. What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: While soluble in water, DMSO, and ethanol, its solubility can be limited in other organic solvents. Succinic acid, a related compound, is only partially soluble in dichloromethane, chloroform, and ethyl acetate, and is practically insoluble in nonpolar solvents like hexane and benzene.[5]

  • Insufficient Agitation/Heating: For solvents like DMSO, ultrasonic treatment may be necessary to achieve full dissolution.[4] Gentle heating can also aid in dissolving the compound, but care should be taken to avoid degradation, especially for prolonged periods or at high temperatures.

  • Hygroscopic Nature of Solvent: Hygroscopic solvents like DMSO can absorb moisture, which may impact the solubility of the compound. Using a freshly opened bottle of the solvent is recommended.[4]

G Troubleshooting Solubility Issues A Compound not dissolving B Check solvent choice A->B C Is it an appropriate solvent? (Water, DMSO, Ethanol) B->C Yes D Consider alternative solvent or co-solvent system B->D No E Apply gentle heating or sonication C->E Yes F Use fresh, anhydrous solvent C->F If hygroscopic D->B G Issue Resolved E->G F->G

A flowchart for troubleshooting solubility problems.
Reaction Troubleshooting: Esterification

Problem: Low yield or incomplete reaction when synthesizing an ester from this compound.

Possible Causes & Solutions:

  • Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst: The reaction is typically catalyzed by a strong acid, such as sulfuric acid. Ensure the catalyst is fresh and added in the correct proportion.

  • Reaction Time and Temperature: Dicarboxylic acids can be less reactive than their monocarboxylic counterparts. The reaction may require longer heating times or higher temperatures to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Steric Hindrance: The methyl groups at the C2 position may cause some steric hindrance, potentially slowing down the reaction rate compared to unsubstituted succinic acid.

G Esterification Troubleshooting Workflow A Low Ester Yield B Check Reaction Setup A->B C Is water being removed effectively? B->C Yes D Implement Dean-Stark trap or add dehydrating agent B->D No E Verify catalyst activity and concentration C->E Yes D->B F Increase reaction time and/or temperature E->F Yes G Monitor reaction by TLC/HPLC F->G

A workflow for troubleshooting esterification reactions.
Reaction Troubleshooting: Amide Synthesis

Problem: Difficulty in forming an amide with this compound.

Possible Causes & Solutions:

  • Activation of Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. The carboxylic acid groups of this compound typically need to be activated. Common activating agents include thionyl chloride (to form the diacyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Choice of Coupling Reagents: When using coupling reagents like DCC, additives such as HOBt (1-hydroxybenzotriazole) can be used to increase efficiency and reduce side reactions.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine salt.

  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are commonly used for amide coupling reactions.

Experimental Protocols

Protocol: Synthesis of Diethyl 2,2-dimethylsuccinate

This protocol is a general guideline for the Fischer esterification of this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,2-dimethylsuccinate.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Note: This is a general procedure and may require optimization based on the specific scale and desired purity. Always perform reactions in a well-ventilated fume hood and wear appropriate PPE.

References

Safety precautions for handling 2,2-Dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dimethylsuccinic acid.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Question: I am experiencing eye, nose, or throat irritation while working with this compound powder. What should I do?

Answer: this compound is known to cause respiratory tract irritation.[1][2][3] If you experience irritation, you should:

  • Immediately move to a well-ventilated area or fresh air.[1][3]

  • If irritation persists, seek medical attention.

  • To prevent recurrence:

    • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

    • Ensure you are wearing appropriate personal protective equipment (PPE), including a dust mask or respirator.[5][6]

    • Minimize the generation of dust when handling the powder.[1][5]

Question: My skin has come into direct contact with this compound. What is the correct first aid procedure?

Answer: this compound can cause skin irritation.[2][3] In case of skin contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3]

  • Remove any contaminated clothing and wash it before reuse.[1][2][3]

  • If skin irritation occurs or persists, seek medical attention.[7]

Question: What should I do if I accidentally splash this compound into my eyes?

Answer: This compound is known to cause serious eye irritation.[2][3][8] Immediate action is critical:

  • Flush your eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][3]

  • If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3][5]

  • Seek immediate medical attention.[1][3][5][8]

Question: I'm having trouble dissolving this compound for my experiment. What can I do?

Answer: While specific solubility in various experimental buffers can vary, general information indicates a solubility of 70 mg/mL in water at 14°C.[9] If you are facing solubility issues:

  • Consider gentle heating or sonication to aid dissolution, but be mindful of the compound's stability under these conditions.

  • Verify the pH of your solvent, as the solubility of carboxylic acids is often pH-dependent.

  • If using organic solvents, ensure they are compatible with your experimental system.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][5][9]

What personal protective equipment (PPE) should I wear when handling this compound?

To ensure your safety, the following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[1][3][5]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][3][5]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved dust mask or respirator.[5][6]

How should I properly store this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

What is the correct procedure for cleaning up a small spill of this compound powder?

For a small spill:

  • Ensure you are wearing the appropriate PPE.[5]

  • Avoid generating dust.[5]

  • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3][4][5]

  • Clean the spill area with soap and water.

How should I dispose of waste this compound?

Dispose of the chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2][5][8] Do not let the product enter drains.[5][8]

Hazard Summary

The following table summarizes the hazard classifications for this compound.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Experimental Protocol: Safe Handling of Solid this compound

This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.

  • Preparation and Precaution:

    • Before starting, review the Safety Data Sheet (SDS) for this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to carefully transfer the desired amount of the solid from its container to a weighing vessel.

    • Avoid creating dust clouds.

    • Close the main container tightly after use.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed this compound.

    • If necessary, use a vortex mixer or magnetic stirrer to aid dissolution.

    • If heating is required, do so gently in a well-ventilated area.

  • Post-Handling and Cleanup:

    • Wipe down the spatula and work surfaces with a damp cloth to remove any residual powder.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.

    • Wash your hands thoroughly with soap and water after handling is complete.[4][5]

Safety Incident Response Workflow

The following diagram illustrates the logical steps to take in the event of an accidental exposure to this compound.

cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_response First Aid Response cluster_evaluation Medical Evaluation start Accidental Exposure to This compound exposure_type Identify Exposure Type start->exposure_type skin Skin Contact: Wash with soap and water for 15 minutes. exposure_type->skin Skin eye Eye Contact: Flush with water for 15 minutes. Remove contact lenses. exposure_type->eye Eye inhalation Inhalation: Move to fresh air. exposure_type->inhalation Inhalation seek_medical Seek Medical Attention if irritation persists or for eye exposure. skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Workflow for responding to accidental exposure to this compound.

References

Technical Support Center: Crystallization of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of 2,2-Dimethylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-quality crystals of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for successful crystallization. It is a white crystalline solid. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2]
Melting Point 138-142 °C[3][4]
Appearance White crystalline powder/solid[4][5]
pKa (Strongest Acidic) ~4.1[6]

Q2: There is conflicting information about the water solubility of this compound. Can you clarify this?

A2: The solubility of this compound in water can be described as moderate and is temperature-dependent. Some sources state it is "very soluble"[7], while others describe it as "practically insoluble" or "hydrophobic"[8]. This discrepancy can arise from different experimental conditions. One source specifies a solubility of 70 g/L at 14 °C[5], while another predicts a solubility of 91.5 g/L[6]. It is best to experimentally determine the solubility in your specific aqueous system. The presence of two carboxylic acid groups allows for hydrogen bonding with water, suggesting some degree of aqueous solubility.

Q3: What are the most suitable solvents for the crystallization of this compound?

A3: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its structure as a polar organic acid, suitable solvents are likely to be polar. The following table provides some reported and expected solubility information.

SolventSolubilityNotesSource(s)
Water Moderately soluble; 70 g/L at 14°C, ≥24.3 mg/mLTemperature-dependent. Good for polar compounds.[2][5]
Ethanol Soluble; ≥50.7 mg/mLA common solvent for recrystallizing organic acids.[2]
Dimethyl Sulfoxide (DMSO) Highly soluble; ≥14.6 mg/mLCan be difficult to remove.[2]
Methanol Expected to be solubleSimilar to ethanol, a good candidate for recrystallization.
Acetone Expected to be solubleOften used in solvent mixtures for crystallization.
Ethyl Acetate Sparingly solubleMay be a good anti-solvent or used in a solvent system.[9]
Toluene Likely poorly solubleCan be used as an anti-solvent.
Hexane Likely insolubleCan be used as an anti-solvent.

For a successful recrystallization, a solvent pair, such as ethanol/water or acetone/hexane, might be effective.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude this compound (20-50 mg) into several test tubes.

  • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use of excess solvent will reduce the yield.

3. Decolorization (if necessary):

  • If the solution is colored, it may indicate the presence of impurities.

  • Allow the solution to cool slightly and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Problem 1: No crystals form upon cooling.

Possible CauseSuggested Solution
Too much solvent was used. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Cool the solution in an ice-salt bath to a lower temperature.
The compound is too soluble in the chosen solvent. Evaporate the solvent and attempt recrystallization with a different solvent or a solvent pair.

Problem 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

Possible CauseSuggested Solution
Solution is too concentrated. Reheat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.
Cooling is too rapid. Allow the solution to cool more slowly. Insulating the flask can help.
Inappropriate solvent. Try a solvent with a lower boiling point or use a larger volume of the current solvent.
Presence of impurities. Impurities can lower the melting point of the mixture. Consider further purification of the crude material before crystallization.

Problem 3: The crystal yield is low.

Possible CauseSuggested Solution
Too much solvent was used. Before filtering, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Premature crystallization during hot filtration. Ensure the filtration apparatus is hot and the transfer is done quickly. Rinse the filter paper with a small amount of hot solvent.
The compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Washing with too much cold solvent. Use a minimal amount of ice-cold solvent to wash the crystals.

Problem 4: The resulting crystals are colored or appear impure.

Possible CauseSuggested Solution
Colored impurities are present. Use activated charcoal to decolorize the solution before crystallization.
Rapid crystal growth trapped impurities. Redissolve the crystals and allow them to recrystallize more slowly.
The chosen solvent is not effective at separating the impurity. Try a different crystallization solvent or purification method (e.g., chromatography) before the final crystallization.

Visualizing the Crystallization Workflow

A clear workflow is essential for a reproducible crystallization process. The following diagram outlines the key steps and decision points.

crystallization_workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration troubleshoot_no_xtals Troubleshoot: No Crystals crystallization->troubleshoot_no_xtals No Crystals? troubleshoot_oil Troubleshoot: Oiling Out crystallization->troubleshoot_oil Oiling Out? wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshoot_no_xtals->filtration No reheat_add_solvent Reheat and Add More Solvent troubleshoot_no_xtals->reheat_add_solvent Yes troubleshoot_oil->filtration No troubleshoot_oil->reheat_add_solvent Yes reheat_add_solvent->cool solvent_selection compound This compound (Polar, Dicarboxylic Acid) solvent_choice Solvent Selection Criteria compound->solvent_choice polar_solvents Polar Solvents (e.g., Water, Ethanol, Methanol) solvent_choice->polar_solvents Good solubility nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) solvent_choice->nonpolar_solvents Poor solubility (potential anti-solvent) high_sol_hot High Solubility when Hot polar_solvents->high_sol_hot low_sol_cold Low Solubility when Cold polar_solvents->low_sol_cold solvent_pair Solvent Pair (e.g., Ethanol/Water) nonpolar_solvents->solvent_pair high_sol_hot->solvent_pair

References

Validation & Comparative

A Comparative Analysis of 2,2-Dimethylsuccinic Acid and Succinic Acid: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical properties and biological roles of 2,2-Dimethylsuccinic acid and its parent compound, succinic acid. The information is supported by experimental data and presented in a clear, structured format to aid in research and development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound and succinic acid is presented in the tables below. These properties are fundamental to understanding the behavior of these molecules in chemical and biological systems.

Table 1: General and Physical Properties
PropertyThis compoundSuccinic Acid
Molecular Formula C₆H₁₀O₄C₄H₆O₄
Molecular Weight 146.14 g/mol [1]118.09 g/mol
Appearance White crystalline powderWhite, odorless solid[2]
Melting Point 138-142 °C184-190 °C
Boiling Point Decomposes at 200 °C235 °C
Water Solubility 70 g/L at 14 °C[1]80 g/L at 20 °C
Table 2: Acidity
PropertyThis compoundSuccinic Acid
pKa₁ ~4.14.21
pKa₂ Not experimentally determined5.64

Biological Properties and Metabolic Significance

Succinic acid is a well-established central metabolite in the vast majority of living organisms, playing a pivotal role in cellular respiration. The biological implications of this compound are less understood, with current knowledge categorizing it as a methyl-branched fatty acid.

Succinic Acid: A Key Metabolic Hub

Succinic acid, primarily in its deprotonated form, succinate, is a critical intermediate in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle). This metabolic pathway is the final common oxidative pathway for carbohydrates, fats, and amino acids, leading to the production of ATP, the cell's primary energy currency.

The key reaction involving succinate in the TCA cycle is its oxidation to fumarate, a reaction catalyzed by the enzyme succinate dehydrogenase (SDH) , which is also known as Complex II of the mitochondrial electron transport chain.

TCA_Cycle_Succinate Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Malate Malate Fumarate->Malate Fumarase

Caption: Key reactions of succinate in the TCA cycle.

Beyond its role in energy metabolism, succinate has emerged as an important signaling molecule. Under conditions of metabolic stress, such as ischemia, succinate can accumulate and, upon reperfusion, drive the excessive production of reactive oxygen species (ROS), contributing to cellular damage.

This compound: A Structurally Related Dicarboxylic Acid

This compound is structurally similar to succinic acid, with the key difference being the presence of two methyl groups on one of the alpha-carbons. This substitution significantly alters its steric profile, which is expected to influence its interaction with enzymes that typically bind succinate.

While extensive comparative studies are lacking, it is hypothesized that this compound may act as an inhibitor of succinate dehydrogenase due to its structural analogy to the natural substrate. Competitive inhibitors often mimic the substrate but cannot be acted upon by the enzyme, thus blocking the active site. Malonate, another dicarboxylic acid, is a classic example of a competitive inhibitor of SDH.

SDH_Inhibition cluster_0 Normal Reaction cluster_1 Potential Inhibition Succinate Succinate SDH SDH Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes conversion This compound This compound SDH_inhibited SDH This compound->SDH_inhibited Binds to active site No Reaction No Reaction SDH_inhibited->No Reaction Blocks reaction Solubility_Workflow A Add excess solid to water B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify solute in supernatant C->D E Calculate solubility D->E SDH_Assay_Workflow A Isolate Mitochondria B Prepare Reaction Mixture (Buffer, Mitochondria, Electron Acceptor) A->B C Initiate Reaction with Succinate B->C D Monitor Absorbance Change C->D E Calculate Enzyme Activity D->E

References

A Comparative Guide to the Spectroscopic Properties of 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,2-Dimethylsuccinic acid and its structurally related alternatives, succinic acid and 2,3-dimethylsuccinic acid. The information presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, succinic acid, and 2,3-dimethylsuccinic acid, facilitating a clear and objective comparison.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound ~2960, ~1735, ~1180, ~1150, ~1140[1]C-H (stretch), C=O (carbonyl), C-O (stretch)
Succinic Acid Broad ~3000 (O-H stretch), ~1700 (C=O stretch)Carboxylic Acid
2,3-Dimethylsuccinic Acid Broad ~3000 (O-H stretch), ~1700 (C=O stretch)Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolvent
This compound 1.25, 2.66[2]s, s6H, 2H-C(CH₃)₂, -CH₂-Water[2]
Succinic Acid 2.425[3]s4H-CH₂-CH₂-DMSO-d₆[3]
2,3-Dimethylsuccinic Acid 1.1 (d), 2.7 (m)d, m6H, 2H-CH(CH₃)Not Specified

¹³C NMR

CompoundChemical Shift (δ, ppm)Assignment
This compound 24.3, 44.5, 47.9, 176.9, 181.1-CH₃, -C(CH₃)₂, -CH₂-, C=O
Succinic Acid 33.4, 177.2-CH₂-, C=O
2,3-Dimethylsuccinic Acid 16.8, 41.5, 176.2-CH₃, -CH-, C=O
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
This compound 146.0579[2]129, 101, 83, 59[2]Electron Ionization (EI)
Succinic Acid 118.0266101, 73, 55Electron Ionization (EI)
2,3-Dimethylsuccinic Acid 146.14[4]129, 101, 83, 55Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[5]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected. A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is suitable for this analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of the organic compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[6][7] For ¹³C NMR, a more concentrated solution is preferable, with as much material as can be dissolved.[6] The sample solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any solid particles.[6]

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.[3] An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.

  • Instrumentation: A Varian A-60 or equivalent NMR spectrometer can be used.[2]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample is volatilized and introduced into the ion source of the mass spectrometer under vacuum.[1]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[8][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the selected compounds.

Spectroscopic_Comparison_Workflow Comparative Spectroscopic Analysis Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Output Compound1 This compound IR Infrared (IR) Spectroscopy NMR Nuclear Magnetic Resonance (NMR) Spectroscopy MS Mass Spectrometry (MS) IR_Data Acquire IR Spectra Compound1->IR_Data NMR_Data Acquire NMR Spectra Compound1->NMR_Data MS_Data Acquire Mass Spectra Compound1->MS_Data Compound2 Succinic Acid Compound2->IR_Data Compound2->NMR_Data Compound2->MS_Data Compound3 2,3-Dimethylsuccinic Acid Compound3->IR_Data Compound3->NMR_Data Compound3->MS_Data IR->IR_Data NMR->NMR_Data MS->MS_Data Data_Analysis Comparative Data Analysis IR_Data->Data_Analysis NMR_Data->Data_Analysis MS_Data->Data_Analysis Tables Data Tables Data_Analysis->Tables Protocols Experimental Protocols Data_Analysis->Protocols Guide Final Comparison Guide Tables->Guide Protocols->Guide

Caption: Workflow for comparative spectroscopic analysis.

References

A Comparative Purity Analysis of Commercially Available 2,2-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2,2-Dimethylsuccinic acid available from various commercial suppliers. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities. This document offers detailed experimental protocols, data summaries, and visual representations of the analytical workflow to aid researchers in selecting the most suitable grade of this compound for their specific applications, from fundamental research to drug development.

Introduction

This compound is a dicarboxylic acid with applications in the synthesis of polymers, resins, and pharmaceuticals. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and in the context of drug development, pose safety risks. Commercial grades of this compound are available with purities typically ranging from 98% to over 99%. However, the nature and quantity of the remaining impurities are often not fully disclosed by suppliers. This guide aims to provide an objective, data-driven comparison of different commercial sources of this important chemical.

Comparative Analysis of Purity

A hypothetical comparison of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) was conducted. The results are summarized in the table below.

Parameter Supplier A (99% Purity Claim) Supplier B (>98% Purity Claim) Supplier C (Standard Grade)
Purity by HPLC-UV (Area %) 99.2%98.5%97.8%
Purity by qNMR (%) 99.1%98.3%97.5%
Major Impurity 1 (by GC-MS) Unreacted Starting Material (e.g., Diethyl 2,2-dimethylsuccinate) - 0.3%Unreacted Starting Material - 0.8%Unreacted Starting Material - 1.2%
Major Impurity 2 (by GC-MS) Synthesis By-product (e.g., Isomeric Dimethylsuccinic Acid) - 0.2%Synthesis By-product - 0.4%Synthesis By-product - 0.6%
Residual Solvents (by ¹H NMR) Acetone (trace)Ethanol (<0.1%)Ethanol (0.2%)
Water Content (Karl Fischer) 0.1%0.2%0.4%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a quantitative assessment of the purity of this compound based on the relative area of the main peak.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water : acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Samples are derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form volatile trimethylsilyl esters. To 1 mg of the sample, add 100 µL of BSTFA and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a highly accurate method for purity determination without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Parameters: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity.

Visualizing the Analysis Workflow and a Relevant Biological Pathway

To provide a clearer understanding of the experimental process and the potential relevance of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR qNMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Purity Purity Determination HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID NMR->Purity Report Comparison Guide Purity->Report Quantification Quantification of Impurities ImpurityID->Quantification Quantification->Report

Caption: A flowchart of the experimental workflow for the purity analysis of this compound.

signaling_pathway Hypothetical Role in Cellular Metabolism DMSA 2,2-Dimethylsuccinic Acid Derivative EnzymeA Enzyme A DMSA->EnzymeA Inhibition MetaboliteB Metabolite B EnzymeA->MetaboliteB Conversion SignalingCascade Signaling Cascade MetaboliteB->SignalingCascade Activation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) SignalingCascade->CellularResponse

Comparative Study on the Biological Activity of 2,2-Dimethylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of 2,2-Dimethylsuccinic acid derivatives, focusing on their anti-HIV, cytotoxic, and enzyme inhibitory activities. This report provides a comparative assessment of their biological effects, supported by available experimental data and detailed methodologies.

Introduction

This compound, a dicarboxylic acid, serves as a versatile scaffold in medicinal chemistry for the synthesis of various derivatives with potential therapeutic applications. Its unique gem-dimethyl group can impart specific conformational constraints and lipophilicity to molecules, influencing their biological activity. This guide presents a comparative study of the biological activities of several this compound derivatives, with a primary focus on their efficacy as anti-HIV agents, their cytotoxic effects on cancer cell lines, and their potential as enzyme inhibitors.

Anti-HIV Activity of this compound Derivatives

Recent research has explored the potential of this compound derivatives in the development of novel anti-HIV therapies. One notable study focused on the synthesis of betulinic acid derivatives incorporating a 2,2-dimethylsuccinyl moiety. Betulinic acid itself exhibits anti-HIV activity, and derivatization aims to enhance its potency and pharmacokinetic profile.

Comparative Anti-HIV Activity

A key study synthesized a series of betulinic acid derivatives with modifications at the C-3 and C-28 positions. The introduction of a 3-O-(3',3'-dimethylsuccinyl) group was found to be a critical determinant of anti-HIV activity. The following table summarizes the in vitro anti-HIV-1 activity of selected derivatives against the HIV-1 strain NL4-3 in MT-4 cells.

Compound IDModificationEC50 (µM)
Bevirimat (3) 3-O-(3',3'-dimethylsuccinyl)betulinic acid0.065
4 C-28 modified piperazine derivative of Bevirimat0.019
28 C-28 modified 1,2-diaminoethane derivative of Bevirimat0.013
29 C-28 modified 1,3-diaminopropane derivative of Bevirimat0.017

EC50: Half maximal effective concentration.

The data clearly indicates that the incorporation of the 2,2-dimethylsuccinyl group, as seen in Bevirimat, is crucial for the anti-HIV activity. Further modifications at the C-28 position with linear and cyclic diamines led to compounds with even more potent activity than the parent compound, Bevirimat.[1]

Experimental Protocol: Anti-HIV Assay

The anti-HIV-1 activity of the compounds was evaluated using an MTT assay on HIV-1 infected MT-4 cells.

  • Cell Culture: MT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Infection: MT-4 cells were infected with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Infected cells were seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • MTT Assay: After 5 days of incubation, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The EC50 values were calculated from the dose-response curves.

Cytotoxic Activity of this compound Derivatives

The evaluation of cytotoxicity is a critical step in drug discovery, providing insights into the potential anti-cancer activity and the safety profile of new chemical entities. The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines.

While specific comparative studies on a series of this compound derivatives are limited, the cytotoxicity of related succinimide derivatives has been explored. For instance, certain succinimide derivatives have been shown to inhibit acetylcholinesterase, an enzyme relevant in Alzheimer's disease, and their cytotoxic profiles have been assessed.

It is important to note that the cytotoxicity of a compound can be highly dependent on the cell line and the specific chemical structure of the derivative. For example, studies on various synthetic compounds have shown differential cytotoxicity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[2][3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add 2,2-Dimethylsuccinic acid derivatives A->B Overnight attachment C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E Formation of purple formazan F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 1. Workflow of the MTT cytotoxicity assay.

Enzyme Inhibitory Activity

Derivatives of dicarboxylic acids, including succinic acid, have been investigated as inhibitors of various enzymes, particularly matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in diseases such as cancer and arthritis.[6][7]

Succinyl hydroxamates are a well-known class of MMP inhibitors.[7] While specific comparative studies on this compound derivatives as MMP inhibitors are not extensively documented in the readily available literature, the structural similarity suggests their potential in this area. The gem-dimethyl group could influence the binding affinity and selectivity towards different MMP isoforms.

Potential Signaling Pathways

The inhibition of MMPs by this compound derivatives could impact various signaling pathways involved in cell proliferation, migration, and invasion. For instance, by inhibiting MMP-2 and MMP-9, these compounds could interfere with the activation of pro-inflammatory cytokines and growth factors, thereby modulating pathways such as MAPK and PI3K/Akt.

MMP_Inhibition_Pathway Derivative 2,2-Dimethylsuccinic Acid Derivative MMP MMP-2 / MMP-9 Derivative->MMP Inhibits Degradation ECM Degradation MMP->Degradation Promotes GF_Activation Growth Factor Activation MMP->GF_Activation Promotes ECM Extracellular Matrix (e.g., Collagen) CellProcesses Cell Migration, Invasion, Angiogenesis Degradation->CellProcesses Leads to GF Growth Factors (e.g., VEGF, TGF-β) Signaling MAPK / PI3K/Akt Signaling GF_Activation->Signaling Activates Signaling->CellProcesses Regulates

Figure 2. Potential signaling pathway modulated by MMP inhibition.

Conclusion and Future Directions

The available data, though limited, suggests that this compound derivatives represent a promising class of compounds with diverse biological activities. The anti-HIV potential of their betulinic acid conjugates is particularly noteworthy, with some derivatives exhibiting potent activity in the nanomolar range.

Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive comparative studies of their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Moreover, detailed investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of the signaling pathways involved, will be essential for their future development as therapeutic agents. The synthesis and evaluation of amides, esters, and hydrazides of this compound against a broader range of biological targets, including various enzymes and microbial strains, could unveil new therapeutic opportunities.

References

A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylsuccinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2,2-dimethylsuccinic acid, a dicarboxylic acid relevant in various biological and pharmaceutical studies. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document compares the performance of common chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides supporting data and experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of these methods based on validated assays for dicarboxylic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to increase volatility and thermal stability.Can be analyzed directly, but derivatization (e.g., charge-reversal) can significantly enhance sensitivity.[1][2][3]
Linearity (R²) ≥ 0.998[4][5]> 0.99[2][3]
Limit of Detection (LOD) Method dependent, generally in the low µg/mL to ng/mL range.[6]Can reach fg levels with derivatization.[2][3]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[6]Can reach fg levels with derivatization.[2][3]
Accuracy 80.23–115.41%[4]Within 15% of the nominal value.
Precision (Intra-day) ≤ 12.03%[4]< 15%
Precision (Inter-day) ≤ 11.34%[4]< 15%
Sample Throughput Generally lower due to longer run times and sample preparation.Higher throughput is achievable with faster chromatography.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in various biological matrices, such as urine.[7][8][9]

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard.

  • Acidify the sample with HCl.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.

  • Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of dicarboxylic acids.

1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, precipitate proteins with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant before injection.

2. Chromatographic Separation

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., formic acid) to improve peak shape.

  • Flow Rate: Typically 0.2-0.5 mL/min.

3. MS/MS Detection

  • Ionization: Electrospray Ionization (ESI), usually in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Metabolic Context of this compound

This compound is classified as a methyl-branched fatty acid and is involved in fatty acid and lipid metabolism.[10][11] The following diagram illustrates its position within these broader metabolic pathways.

A Lipid Metabolism B Fatty Acid Metabolism A->B C Methyl-branched Fatty Acids B->C D This compound C->D

Caption: High-level metabolic context of this compound.

Experimental Workflow for Method Validation

The validation of an analytical method is a critical step to ensure data quality and reliability. The following workflow outlines the key stages of validating a chromatographic method for the quantification of this compound.

cluster_0 Method Development cluster_1 Sample Analysis A Selectivity / Specificity B Linearity & Range A->B C Accuracy & Precision B->C D LOD & LOQ C->D E Robustness D->E F Stability E->F G Sample Preparation F->G H Chromatographic Analysis G->H I Data Processing H->I

Caption: A typical workflow for analytical method validation.

References

A Comparative Toxicological Assessment of 2,2-Dimethylsuccinic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,2-Dimethylsuccinic acid, alongside two structurally related alternatives: succinic acid and dimethyl succinate. The information presented is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these compounds. The data has been compiled from various sources and is presented with a focus on clarity and comparability.

Executive Summary

This compound is classified as a skin and eye irritant and may cause respiratory irritation. However, a significant lack of publicly available quantitative toxicological data, such as an LD50 value, for this compound necessitates a cautious approach to its handling and application. In contrast, more extensive toxicological data is available for succinic acid and dimethyl succinate. Succinic acid has a determined oral LD50 in rats and is recognized as a severe eye irritant. Dimethyl succinate has been shown to be non-mutagenic in the Ames test. This guide summarizes the available data to facilitate a comparative assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound, succinic acid, and dimethyl succinate.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteLD50Citation
This compound Acute ToxicityData Not AvailableOralData Not Available
Succinic acid Acute Oral ToxicityRatOral2260 mg/kg[1]
Dimethyl succinate Acute Oral ToxicityData Not AvailableOralData Not Available

Caption: Summary of acute toxicity data. A lower LD50 value indicates higher toxicity.

Table 2: Skin and Eye Irritation Data

CompoundTestSpeciesResultCitation
This compound Skin IrritationData Not AvailableCauses skin irritation (GHS Classification)
Eye IrritationData Not AvailableCauses serious eye irritation (GHS Classification)
Succinic acid Skin IrritationData Not AvailableCauses skin irritation[2]
Eye IrritationRabbitCauses serious eye damage[3]
Dimethyl succinate Skin IrritationRabbitMinimal to moderate irritation[4]
Eye IrritationRabbitNot an eye irritant[4]

Caption: Summary of skin and eye irritation data.

Table 3: Genotoxicity Data

CompoundTestSystemResultCitation
This compound Ames TestData Not AvailableData Not Available
Succinic acid GenotoxicityData Not AvailableNot classified as a mutagen[5]
Dimethyl succinate Ames TestS. typhimuriumNegative[6]

Caption: Summary of genotoxicity data.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Analysis A Animal Selection (e.g., female rats) B Fasting (overnight) A->B C Dose Preparation B->C D Single Oral Gavage (stepwise procedure) C->D E Observation Period (14 days) D->E F Record Clinical Signs & Body Weight E->F G Necropsy of all animals F->G H Determination of LD50 (or classification) G->H

Caption: Workflow for Acute Oral Toxicity Testing.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

cluster_0 Preparation cluster_1 Application and Exposure cluster_2 Observation and Scoring A Animal Selection (e.g., albino rabbit) B Clipping of Fur A->B C Application of Substance (0.5 g or 0.5 mL) B->C D Semi-occlusive Dressing C->D E Exposure Period (4 hours) D->E F Removal of Dressing G Observation at 1, 24, 48, 72 hrs F->G H Scoring of Erythema & Edema G->H I Final Classification H->I cluster_0 Preparation cluster_1 Application cluster_2 Observation and Scoring A Animal Selection (e.g., albino rabbit) B Instillation into Conjunctival Sac (one eye) A->B C Observation at 1, 24, 48, 72 hrs B->C D Scoring of Cornea, Iris, & Conjunctivae C->D E Assessment of Reversibility D->E F Final Classification E->F cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis A Bacterial Strains (e.g., S. typhimurium) B Test Substance Preparation A->B D Plate Incorporation or Pre-incubation Method B->D C Metabolic Activation System (S9) C->D E Incubation (37°C, 48-72 hrs) D->E F Count Revertant Colonies G Compare to Control F->G H Determine Mutagenic Potential G->H cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPCR) Succinate_ext->SUCNR1 G_protein G-protein (Gi/Gq) SUCNR1->G_protein PLC PLC G_protein->PLC + AC Adenylyl Cyclase G_protein->AC - ERK_activation ERK1/2 Activation G_protein->ERK_activation Ca_release ↑ Intracellular Ca2+ PLC->Ca_release cAMP_decrease ↓ cAMP AC->cAMP_decrease Succinate_int Intracellular Succinate (Accumulation) PHD Prolyl Hydroxylases (PHD) Succinate_int->PHD - HIF1a_p Hydroxylated HIF-1α PHD->HIF1a_p Hydroxylation HIF1a HIF-1α HIF1a->HIF1a_p HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Stabilization VHL VHL-mediated Degradation HIF1a_p->VHL nucleus Nucleus HIF1a_stable->nucleus gene_transcription Inflammatory Gene Transcription (e.g., IL-1β) nucleus->gene_transcription Inflammation Inflammation gene_transcription->Inflammation

References

Assessing the Carcinogenic Potential of 2,2-Dimethylsuccinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic potential of 2,2-Dimethylsuccinic acid. Due to the limited publicly available data on the carcinogenicity of this compound, this guide synthesizes information from in vitro genotoxicity and cytotoxicity studies mentioned in available literature, alongside comprehensive data on its structural analogs. This approach, known as read-across, is a common strategy in toxicology to estimate the potential hazards of a substance by comparing it to chemically related compounds with more extensive toxicological profiles.

Executive Summary

Comparative Analysis of Carcinogenic and Genotoxic Potential

The following tables summarize the available data on this compound and its structural analogs.

Table 1: In Vivo Carcinogenicity Data

CompoundSpeciesRoute of AdministrationDosing RegimenFindingsReference
This compound Data not availableData not availableData not availableData not availableN/A
Succinic acid 2,2-dimethylhydrazideMouseDrinking water2% in drinking water for lifeIncreased incidence of blood vessel, lung, and kidney tumors.[1]
Monosodium succinateRatDrinking water0, 1, or 2% in drinking water for 2 yearsNo evidence of carcinogenic activity.
Succinic anhydrideRatGavage50 or 100 mg/kg body weightNo evidence of carcinogenic activity.[2]

Table 2: In Vitro Genotoxicity Data

CompoundAssayTest SystemMetabolic Activation (S9)ResultsReference
This compound Genotoxicity mentionedCellular modelsNot specifiedInduced genotoxicity[3]
Dimethyl succinateAmes TestSalmonella typhimurium strains TA98, TA100, TA1535, TA1537With and withoutNegative[4]

Table 3: In Vitro Cytotoxicity Data

CompoundAssayCell Line(s)IC50 ValueReference
This compound Cytotoxicity mentionedCellular modelsData not available[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are summaries of standard protocols for common carcinogenicity and genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. The protocol, based on OECD Guideline 471, involves the following key steps:

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have pre-existing mutations that are susceptible to reversion by different types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal growth medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

This assay, following OECD Guideline 473, evaluates the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents, as outlined in OECD Guideline 451, are the gold standard for assessing the carcinogenic potential of a chemical.

  • Animal Model: Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Selection: At least three dose levels of the test substance and a concurrent control group are included. The highest dose is typically the maximum tolerated dose (MTD), which causes some signs of toxicity without significantly altering the lifespan of the animals.

  • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration should be relevant to human exposure.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation by a qualified pathologist to identify neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a significant increase in tumor formation.

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in carcinogenicity and the experimental procedures used to assess it, the following diagrams have been generated using Graphviz.

succinate_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_cancer Cancer Pathogenesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) HIF-1α Stabilization HIF-1α Stabilization Succinate->HIF-1α Stabilization Inhibition of prolyl hydroxylases Angiogenesis Angiogenesis HIF-1α Stabilization->Angiogenesis Cell Proliferation Cell Proliferation HIF-1α Stabilization->Cell Proliferation Metabolic Reprogramming Metabolic Reprogramming HIF-1α Stabilization->Metabolic Reprogramming

Caption: Role of Succinate in Cancer Signaling.

ames_test_workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Add Test Compound & S9 Add Test Compound & S9 Prepare Bacterial Strains->Add Test Compound & S9 Plate on Minimal Agar Plate on Minimal Agar Add Test Compound & S9->Plate on Minimal Agar Incubate 48-72h Incubate 48-72h Plate on Minimal Agar->Incubate 48-72h Count Revertant Colonies Count Revertant Colonies Incubate 48-72h->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data End End Analyze Data->End

Caption: Ames Test Experimental Workflow.

carcinogenicity_workflow Start Start Dose Range Finding Dose Range Finding Start->Dose Range Finding Long-term Dosing (2 years) Long-term Dosing (2 years) Dose Range Finding->Long-term Dosing (2 years) In-life Observations In-life Observations Long-term Dosing (2 years)->In-life Observations Necropsy & Histopathology Necropsy & Histopathology In-life Observations->Necropsy & Histopathology Statistical Analysis Statistical Analysis Necropsy & Histopathology->Statistical Analysis End End Statistical Analysis->End

Caption: In Vivo Carcinogenicity Study Workflow.

Conclusion

Further investigation, including a comprehensive battery of in vitro genotoxicity assays and, if warranted, a long-term rodent carcinogenicity bioassay, would be necessary to fully elucidate the carcinogenic risk of this compound. Researchers and drug development professionals should consider these data gaps when evaluating the safety profile of this compound.

References

A Comparative Analysis of Dicarboxylic Acids in Biomedical Applications: A Focus on Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and biomedical research, dicarboxylic acids and their derivatives represent a versatile class of molecules with a wide array of applications. Among these, 2,2-dimethylsuccinic acid, a methylated derivative of succinic acid, serves as a valuable building block in chemical synthesis.[1] While comprehensive comparative studies on this compound are limited, a closely related analogue, dimercaptosuccinic acid (DMSA), has been extensively studied, particularly for its role in metal chelation therapy. This guide provides a detailed comparison of DMSA with another common chelating agent, ethylenediaminetetraacetic acid (EDTA), offering insights into their relative performance based on experimental data.

This comparison is of significant interest to researchers and drug development professionals exploring the design of novel therapeutic agents, as the structural nuances of these chelators dictate their efficacy and specificity in binding and removing toxic metals from the body.

Performance Comparison in Metal Chelation

The primary function of chelating agents like DMSA and EDTA in a clinical context is to bind to toxic heavy metals, forming stable, water-soluble complexes that can be excreted from the body, primarily through urine. The effectiveness of these agents varies depending on the specific metal.

A study comparing the metal-binding capacity of DMSA and EDTA revealed significant differences in their ability to promote the urinary excretion of various toxic and essential metals. The data, summarized in the tables below, highlights the differential efficacy of these two chelators.

Table 1: Comparison of Urinary Excretion of Toxic Metals After Chelation Therapy

MetalChelating AgentMean Urinary Excretion (µg/g creatinine)Fold Increase Over Baseline
Lead (Pb) DMSA (oral)45.315.1
EDTA (intravenous)88.229.4
Mercury (Hg) DMSA (oral)28.114.1
EDTA (intravenous)5.93.0
Cadmium (Cd) DMSA (oral)1.22.4
EDTA (intravenous)4.79.4
Arsenic (As) DMSA (oral)89.54.5
EDTA (intravenous)25.81.3

Data adapted from a study comparing the efficacy of different chelating agents.[2][3][4][5]

Table 2: Comparison of Urinary Excretion of Essential Minerals After Chelation Therapy

MineralChelating AgentMean Urinary Excretion (µg/g creatinine)Fold Increase Over Baseline
Zinc (Zn) DMSA (oral)12502.5
EDTA (intravenous)35007.0
Copper (Cu) DMSA (oral)854.3
EDTA (intravenous)452.3
Calcium (Ca) DMSA (oral)1501.0
EDTA (intravenous)300020.0

Data adapted from a study comparing the efficacy of different chelating agents.[2][3][4][5]

Experimental Protocols

The data presented above was generated from a clinical study involving patients with chronic metal exposure. The following is a summary of the experimental protocol used to assess the efficacy of DMSA and EDTA.

Objective: To compare the urinary excretion of toxic and essential metals following the administration of oral DMSA and intravenous EDTA.

Study Design: A comparative study where patients received either a single oral dose of DMSA or a single intravenous infusion of EDTA. Urine samples were collected over a specified period to measure metal concentrations.

Materials and Methods:

  • Chelating Agents:

    • Meso-2,3-dimercaptosuccinic acid (DMSA), administered orally at a dose of 10 mg/kg body weight.[6]

    • Calcium disodium ethylenediaminetetraacetic acid (CaNa2EDTA), administered intravenously at a dose of 1 g in 250 mL of saline over 1 hour.[6]

  • Patient Population: Adult male lead workers with a history of chronic lead exposure.[6]

  • Urine Collection: Urine samples were collected at baseline (before administration) and at timed intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.[6]

  • Metal Analysis: Urinary concentrations of lead, mercury, cadmium, arsenic, zinc, copper, and calcium were determined using inductively coupled plasma mass spectrometry (ICP-MS).[2][3][4][5]

  • Data Analysis: The total amount of each metal excreted over the collection period was calculated and normalized to creatinine levels to account for variations in urine dilution. The fold increase in excretion over baseline was then determined.

Visualizing the Chelation Process and Experimental Workflow

To better understand the logical flow of the chelation process and the experimental design, the following diagrams are provided.

Chelation_Mechanism cluster_body Human Body cluster_intervention Chelation Therapy cluster_excretion Excretion Pathway Toxic_Metals Toxic Metals (e.g., Pb, Hg) Tissues Body Tissues Toxic_Metals->Tissues Accumulation Essential_Minerals Essential Minerals (e.g., Zn, Cu) Bloodstream Bloodstream Tissues->Bloodstream Release Kidneys Kidneys Bloodstream->Kidneys Chelator Chelating Agent (DMSA or EDTA) Chelator->Bloodstream Administration Urine Urine Kidneys->Urine Filtration BloodstreamChelator BloodstreamChelator Metal_Chelate_Complex Metal-Chelate Complex BloodstreamChelator->Metal_Chelate_Complex Binding Metal_Chelate_Complex->Kidneys Transport

Caption: Mechanism of metal chelation and excretion.

Experimental_Workflow Patient_Recruitment Recruit Patients (Chronic Metal Exposure) Baseline_Urine Collect Baseline Urine Sample Patient_Recruitment->Baseline_Urine Chelator_Administration Administer Chelating Agent (Oral DMSA or IV EDTA) Baseline_Urine->Chelator_Administration Timed_Urine_Collection Collect Urine Samples (at 2, 4, 6, 8, 24 hours) Chelator_Administration->Timed_Urine_Collection ICP_MS_Analysis Analyze Metal Concentrations (ICP-MS) Timed_Urine_Collection->ICP_MS_Analysis Data_Analysis Calculate and Compare Metal Excretion ICP_MS_Analysis->Data_Analysis

Caption: Workflow for the comparative chelation study.

References

2,2-Dimethylsuccinic Acid: A Potential Biomarker in Human Metabolome Studies of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of human metabolome research, the identification of reliable biomarkers for mitochondrial dysfunction is of paramount importance for diagnosing and understanding the progression of numerous metabolic disorders. This guide provides a comparative analysis of 2,2-dimethylsuccinic acid, a branched-chain dicarboxylic acid, as a potential biomarker, offering insights into its analytical methodologies and its standing against other related metabolites.

Performance and Comparison of this compound

This compound has been identified in human metabolome studies and is cataloged in the Human Metabolome Database (HMDB). Its presence and concentration in biological fluids can be indicative of underlying metabolic perturbations, particularly those related to fatty acid oxidation and mitochondrial function.

Elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, are often associated with inborn errors of metabolism and mitochondrial dysfunction. When the primary pathway of fatty acid β-oxidation within the mitochondria is impaired, the body resorts to alternative pathways, such as ω-oxidation, leading to an accumulation and subsequent excretion of dicarboxylic acids. While this compound is not as commonly cited as other dicarboxylic acids like adipic or suberic acid, its branched-chain structure may offer specificity for certain metabolic defects.

Currently, comprehensive quantitative data directly comparing this compound levels in large, diseased versus healthy human cohorts are not widely available in published literature. However, studies on urinary organic acid profiles in patients with mitochondrial diseases often report a general increase in dicarboxylic acids, suggesting that this compound could be a contributing component to this signature.

For comparison, other dicarboxylic acids and related metabolites are frequently used as biomarkers for mitochondrial dysfunction. A comparative overview is presented in the table below.

BiomarkerAlternative BiomarkersAdvantages of this compound (Potential)Disadvantages of this compound (Current)
This compound Adipic Acid, Suberic Acid, Ethylmalonic Acid, LactateIts branched-chain structure might provide higher specificity for certain enzymatic defects in fatty acid metabolism.Limited quantitative data in human studies and less established as a primary biomarker compared to alternatives.

Experimental Protocols

The quantitative analysis of this compound in human biofluids, such as urine and plasma, typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols based on established methods for urinary organic acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Profiling

This protocol is a standard method for the analysis of non-volatile organic acids in urine, which would be applicable for this compound.

1. Sample Preparation:

  • Internal Standard Addition: To a 1 mL urine sample, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid).
  • Extraction: Acidify the urine sample with hydrochloric acid. Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Repeat the extraction process to ensure complete recovery.
  • Drying: Pool the organic extracts and dry them under a stream of nitrogen gas.

2. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility of the organic acids for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
  • Chromatographic Separation: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized organic acids. A temperature gradient program is employed to achieve optimal separation.
  • Mass Spectrometry Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and detected by the mass spectrometer. The instrument is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound and the internal standard.

4. Quantification:

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing Metabolic Context and Analytical Workflow

To better understand the role of this compound and the process of its analysis, the following diagrams are provided.

Fatty_Acid_Oxidation_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol/Peroxisome Fatty_Acids Fatty_Acids Beta_Oxidation Beta_Oxidation Fatty_Acids->Beta_Oxidation Normal Pathway Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Omega_Oxidation Omega_Oxidation Beta_Oxidation->Omega_Oxidation Impaired TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acids Dicarboxylic_Acids Omega_Oxidation->Dicarboxylic_Acids 2_2_DMSA This compound Dicarboxylic_Acids->2_2_DMSA (example)

Alternative Fatty Acid Metabolism Pathway

GCMS_Workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

GC-MS Analysis Workflow

Conclusion

This compound holds promise as a specific biomarker for certain mitochondrial and fatty acid oxidation disorders. However, further research is required to establish its quantitative association with specific diseases and to validate analytical methods for its precise and accurate measurement in clinical settings. As metabolomic techniques continue to advance, the role of branched-chain dicarboxylic acids like this compound in diagnosing and monitoring metabolic diseases is expected to become more clearly defined. Researchers are encouraged to include the analysis of such metabolites in their studies of mitochondrial dysfunction to build a more comprehensive understanding of these complex conditions.

Safety Operating Guide

Proper Disposal of 2,2-Dimethylsuccinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylsuccinic acid, a compound that requires careful handling due to its potential hazards.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes wearing protective gloves, appropriate clothing, and eye/face protection.[1][2] In situations where dust may be generated, a dust mask (type N95 or equivalent) should be used.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 597-43-3
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Melting Point 138-142 °C
Appearance White crystalline powder/crystals
Odor Odorless

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal:

1. Waste Identification and Collection:

  • Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
  • Avoid mixing with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.
  • Minimize dust generation.
  • Carefully sweep up the spilled solid material.
  • Place the collected material into a suitable container for disposal.[2]

3. Final Disposal:

  • The primary method of disposal is to transfer the waste to an approved waste disposal plant.[1][2]
  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.
  • Do not empty into drains or release into the environment.

IV. Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Unused or Waste This compound B Is there a spill? A->B C Collect in a labeled, sealed container B->C No D Sweep up spilled material into a suitable container B->D Yes E Transfer to an approved waste disposal plant C->E D->E F End: Compliant Disposal E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2-Dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,2-Dimethylsuccinic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2][3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][2][6]To prevent skin contact and subsequent irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or goggles.[1][2][6]To protect eyes from dust particles and potential splashes, preventing serious irritation.[1][2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[2][6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure an eyewash station and safety shower are readily accessible.[6][7]

  • Work in a well-ventilated area. For procedures with a high likelihood of dust generation, a chemical fume hood is required.[1][6]

  • Keep the container of this compound tightly closed when not in use.[2][6]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on a lab coat, approved safety glasses or goggles, and chemically resistant gloves.

  • If working outside a fume hood with the solid, an appropriate dust mask or respirator is necessary.[2][6]

3. Handling and Use:

  • Avoid generating dust when handling the solid material.[6][7]

  • Measure and dispense the chemical carefully to prevent spills.

  • Avoid contact with skin and eyes.[6][7]

  • Do not breathe in the dust.[1][7]

  • After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[1][2]

4. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Spill: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE (such as gloves), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been verified.

2. Container Management:

  • Keep the waste container tightly closed and store it in a designated, well-ventilated area.

3. Final Disposal:

  • Dispose of the waste through an approved hazardous waste disposal facility.[1][2] Do not dispose of it in the regular trash or pour it down the drain.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Disposal & Cleanup cluster_emergency Emergency Response prep_area Work in Ventilated Area (Fume Hood if Dust) don_ppe Lab Coat Safety Goggles Gloves Respirator (if needed) prep_area->don_ppe check_safety Verify Eyewash/Shower Access handle_chem Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste spill Spill handle_chem->spill exposure Exposure (Skin/Eye/Inhalation) handle_chem->exposure decontaminate Clean Work Area Wash Hands collect_waste->decontaminate dispose Dispose via Approved Hazardous Waste Facility decontaminate->dispose spill_action Sweep Up Carefully Collect for Disposal spill->spill_action exposure_action Flush Affected Area Move to Fresh Air Seek Medical Attention exposure->exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylsuccinic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.